5-Methyloctahydropyrrolo[3,4-b]pyrrole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDAUJQMXTXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585551 | |
| Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-59-6 | |
| Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available technical information for 5-Methyloctahydropyrrolo[3,4-b]pyrrole is limited. This document summarizes the accessible data and provides a general overview of the relevance of the pyrrole scaffold in medicinal chemistry.
Core Compound Properties
This compound is a heterocyclic organic compound. The available data, primarily from chemical suppliers, is summarized below.
| Property | Data | Reference |
| CAS Number | 132414-59-6 | [1][2] |
| Molecular Formula | C₇H₁₄N₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Synonyms | Octahydro-5-methylpyrrolo[3,4-b]pyrrole | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | Sealed in dry, 2-8℃ | [1] |
| Physical Form | Liquid | [4] |
Experimental Data and Protocols
A thorough search of scientific literature and patent databases did not yield specific experimental protocols for the synthesis, purification, or application of this compound. Chemical suppliers list it as a building block for research and development, suggesting its use in the synthesis of more complex molecules.[2][3]
The pyrrole ring is a fundamental component in medicinal chemistry, and various synthetic methods for pyrrole derivatives have been developed. These include classical methods like the Paal-Knorr synthesis and modern techniques involving microwave-assisted reactions or catalysis with metals like gold or niobium.[5][6][7] However, specific methodologies for the synthesis of the title compound are not publicly documented.
Biological Activity and Potential Applications
There is no specific biological activity or pharmacological data reported for this compound in the available literature. However, the broader class of pyrrole and its fused derivatives is of significant interest in drug discovery due to a wide range of biological activities.[8][9]
The pyrrole scaffold is a key structural element in numerous natural products and synthetic molecules with therapeutic applications.[9] Derivatives of the parent pyrrolo[3,4-b]pyridine and other related structures have been investigated for various medicinal purposes.[10][11]
General Biological Activities of Pyrrole Derivatives:
-
Anticancer: Pyrrole-containing compounds have shown potential in treating various cancers by targeting cellular components like microtubules or inducing apoptosis.[8][9][12]
-
Antimicrobial and Antifungal: Natural antibiotics such as pyrrolnitrin and other synthetic derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[8]
-
Anti-inflammatory: Certain pyrrole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis.[8]
-
Antiviral: The pyrrole nucleus is a component of some antiviral compounds.[9]
-
Neurological Applications: Pyrrolo[3,4-c]pyridine derivatives have been studied for treating diseases of the nervous system.[10] Additionally, some pyrrole derivatives have been investigated as cholinesterase inhibitors for potential use in conditions like Alzheimer's disease.[13]
Given the prevalence of the octahydropyrrolo[3,4-b]pyrrole core in bioactive molecules, it is plausible that this compound serves as a scaffold or intermediate in the synthesis of novel therapeutic agents targeting these areas.
Logical Relationships and Workflows
Due to the absence of specific experimental or biological data for this compound, diagrams for signaling pathways or detailed experimental workflows cannot be generated. However, a generalized workflow for the utilization of a chemical building block like this in early-stage drug discovery is presented below.
Caption: Generalized workflow for utilizing a chemical building block in drug discovery.
Conclusion
While this compound (CAS 132414-59-6) is commercially available as a chemical intermediate, there is a significant lack of detailed public information regarding its synthesis, physicochemical properties beyond the basics, and biological activity. Its structural similarity to the core of many bioactive compounds suggests its potential as a valuable building block in medicinal chemistry and drug discovery programs. Researchers interested in this compound would likely need to perform initial exploratory synthesis and screening to uncover its potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole | 132414-59-6 | HFA41459 [biosynth.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Microwave-induced Reactions for Pyrrole Synthesis | Scilit [scilit.com]
- 7. scielo.br [scielo.br]
- 8. nbinno.com [nbinno.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unipa.it [iris.unipa.it]
- 13. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic heterocyclic amine. Its structural framework, consisting of two fused five-membered rings, is a common motif in various biologically active compounds. Understanding the physicochemical properties of this core structure is crucial for its potential applications in medicinal chemistry and drug development, as these properties significantly influence its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for their determination, and explores the biological context of related compounds.
Core Physicochemical Properties
Data Summary
The following table summarizes the computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |
| LogP (calculated) | -0.0901 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a fundamental physical property used for identification and purity assessment.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block adjacent to the thermometer. The temperature is raised gradually, and the range at which the substance melts is recorded. A slow heating rate (1-2 °C per minute) is crucial for accurate determination.
-
Data Analysis: The melting point is reported as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
References
An In-depth Technical Guide to 5-Methyloctahydropyrrolo[3,4-b]pyrrole: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic diamine with a core structure that is of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold provides a unique framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key chemical properties of this compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates information on closely related analogs and general synthetic principles for the octahydropyrrolo[3,4-b]pyrrole scaffold to provide a foundational understanding for researchers.
Molecular Structure and Properties
This compound is a saturated heterocyclic compound featuring two fused five-membered pyrrolidine rings. A methyl group is attached to one of the nitrogen atoms. The IUPAC name for the core structure is octahydropyrrolo[3,4-b]pyrrole. The numbering of the atoms in the ring system can vary, leading to different naming conventions for the methylated derivative. For the purpose of this guide, we will refer to it as this compound.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | ChemScene[1] |
| Molecular Weight | 126.20 g/mol | ChemScene[1] |
| CAS Number | 132414-59-6 | The Nest Group, Inc.[2], ChemScene[1] |
| SMILES | CN1CC2C(CCN2)C1 | ChemScene[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[1] |
| LogP | -0.0901 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Stereochemistry
The octahydropyrrolo[3,4-b]pyrrole core contains two bridgehead carbon atoms, which are chiral centers. This gives rise to stereoisomers. The relative configuration of the hydrogen atoms at these bridgehead carbons determines whether the ring fusion is cis or trans.
-
cis-isomer: The hydrogen atoms on the bridgehead carbons are on the same side of the bicyclic system.
-
trans-isomer: The hydrogen atoms on the bridgehead carbons are on opposite sides of the bicyclic system.
The specific stereoisomer, (3aS,6aS)-5-methyloctahydropyrrolo[3,4-b]pyrrole (CAS Number: 1176846-84-6), indicates a cis fusion of the two rings.[3][4] The stereochemistry of this molecule is crucial as it dictates the three-dimensional arrangement of the substituent groups, which in turn significantly influences its biological activity and interaction with target molecules.
Experimental Data (Predicted and Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Predictive models can estimate the chemical shifts for ¹H and ¹³C NMR spectra. These predictions are based on the molecular structure and can aid in the identification and structural confirmation of the compound.
Table 3: Predicted ¹³C NMR Chemical Shifts for the cis-Isomer
| Atom | Predicted Chemical Shift (ppm) |
| CH₃ | ~45 |
| CH₂ (adjacent to N-CH₃) | ~60 |
| CH (bridgehead) | ~65 |
| CH₂ (unsubstituted ring) | ~25 |
| CH₂ (adjacent to NH) | ~50 |
Table 4: Predicted ¹H NMR Chemical Shifts for the cis-Isomer
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH ₃ | ~2.3 | s |
| CH ₂ (adjacent to N-CH₃) | ~2.5 - 2.8 | m |
| CH (bridgehead) | ~3.0 - 3.3 | m |
| CH ₂ (unsubstituted ring) | ~1.6 - 1.9 | m |
| NH | Broad singlet |
Note: These are estimated values and actual experimental data may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for secondary and tertiary amines, as well as C-H stretching and bending vibrations.
Table 5: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C-N Stretch (amine) | 1000 - 1250 | Medium |
| N-H Bend (secondary amine) | 1550 - 1650 | Medium |
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, the synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold is well-documented. A common approach involves a multicomponent reaction followed by cyclization. A generalized synthetic workflow is presented below.
A key strategy for constructing the pyrrolo[3,2-b]pyrrole core, which can be subsequently reduced, involves the multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl, often catalyzed by iron(III) perchlorate.[5][6] Stereoselective synthesis to obtain specific isomers like the cis form often employs chiral auxiliaries or catalysts.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively identified for this compound in the available literature, the octahydropyrrolo[3,4-c]pyrrole scaffold (a structural isomer) has been explored as a negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1).[6] This suggests that related bicyclic pyrrolidine structures can interact with G protein-coupled receptors (GPCRs).
Pyrrole and pyrrolidine analogs are known to exhibit a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antiviral, and antitubercular activities.[7] For instance, some pyrrolo [2,3-b] pyrrole derivatives have shown hypolipidemic, antimicrobial, and antioxidant activity.[8]
Given the structural similarities to other biologically active molecules, it is plausible that this compound could be investigated for its activity on CNS targets or as a scaffold in the development of kinase inhibitors or other enzyme modulators. Further research is required to elucidate its specific biological functions.
Conclusion
This compound represents a fascinating and underexplored molecule with potential applications in drug discovery. Its rigid, stereochemically defined structure makes it an attractive scaffold for the design of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound is currently lacking in the public domain, this guide provides a foundational understanding of its structure, stereochemistry, and potential properties based on available data for related compounds and predictive models. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS#:1176846-84-6 | (3aS,6aS)-5-methyloctahydropyrrolo[3,4-b]pyrrole | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. scielo.br [scielo.br]
- 6. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Octahydropyrrolo[3,4-c]pyrrole Derivatives
Introduction
The octahydropyrrolo[3,4-b]pyrrole and its isomeric octahydropyrrolo[3,4-c]pyrrole scaffolds are bicyclic diamines that serve as important building blocks in medicinal chemistry. Their rigid, three-dimensional structures make them valuable as constrained diamine surrogates, particularly as isosteric replacements for piperazine rings in the design of novel therapeutic agents.[1] Derivatives of these cores have been investigated for a range of biological activities, including as modulators of G-protein coupled receptors and for their antimicrobial properties.[1][2][3] This guide provides a detailed overview of a representative synthesis and characterization of a functionalized octahydropyrrolo[3,4-c]pyrrole derivative.
Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives
A common and effective method for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core is through a 1,3-dipolar cycloaddition reaction.[2] This approach involves the reaction of an azomethine ylide with a dipolarophile, such as an N-substituted maleimide.
General Synthetic Pathway
The synthesis can be conceptually broken down into the formation of the core bicyclic structure followed by further functionalization. A representative pathway is the reaction of an amino acid ester with an N-substituted maleimide to form the octahydropyrrolo[3,4-c]pyrrole skeleton.
Caption: General synthetic scheme for octahydropyrrolo[3,4-c]pyrrole derivatives.
Experimental Protocol: Synthesis of a Representative Octahydropyrrolo[3,4-c]pyrrole Derivative
This protocol is adapted from literature procedures for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.[2]
Materials:
-
Methyl 2-(diphenylmethyleneamino)acetate
-
N-methylmaleimide
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-methylmaleimide (1.0 mmol) in anhydrous toluene (20 mL) is added methyl 2-(diphenylmethyleneamino)acetate (1.0 mmol).
-
The reaction mixture is heated to reflux and stirred for 24 hours under an inert atmosphere.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Fractions containing the desired product are combined and the solvent is evaporated to afford the purified octahydropyrrolo[3,4-c]pyrrole derivative.
Caption: Workflow for the synthesis and purification of an octahydropyrrolo[3,4-c]pyrrole derivative.
Characterization of Octahydropyrrolo[3,4-c]pyrrole Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and properties.
Spectroscopic Data
The following tables summarize the expected quantitative data for a representative octahydropyrrolo[3,4-c]pyrrole derivative.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.30 | m | 10H | Aromatic-H |
| 4.50 | d | 1H | CH |
| 3.80 | s | 3H | OCH3 |
| 3.50 | m | 1H | CH |
| 3.20 - 3.00 | m | 2H | CH2 |
| 2.90 | m | 1H | CH |
| 2.80 | s | 3H | NCH3 |
| 2.70 - 2.50 | m | 2H | CH2 |
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C=O (ester) |
| 172.0 | C=O (imide) |
| 140.0 - 127.0 | Aromatic-C |
| 70.0 | CH |
| 60.0 | CH |
| 52.0 | OCH3 |
| 50.0 | CH |
| 45.0 | CH2 |
| 40.0 | CH2 |
| 25.0 | NCH3 |
Table 3: FT-IR and Mass Spectrometry Data
| Technique | Key Signals |
| FT-IR (cm-1) | 2950 (C-H), 1770, 1700 (C=O), 1450 (C=C) |
| Mass Spec (ESI+) | m/z calculated for C23H24N2O4: 392.17, found: 393.18 [M+H]+ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets or as a thin film. The spectra are typically scanned over a range of 4000-400 cm-1.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Signaling Pathways and Biological Relevance
Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 1 (mGluR1).[1] NAMs of mGluR1 are of interest for their potential therapeutic applications in neurological and psychiatric disorders.
Caption: Simplified mGluR1 signaling and the inhibitory action of a NAM.
Conclusion
The octahydropyrrolo[3,4-c]pyrrole scaffold represents a versatile and valuable platform for the development of novel chemical entities with potential therapeutic applications. The synthetic routes, such as the 1,3-dipolar cycloaddition, are robust and allow for the generation of a diverse range of derivatives. The characterization of these molecules through standard spectroscopic and analytical methods is crucial for confirming their identity and purity. Further investigation into the biological activities of these compounds, particularly in the context of their interactions with CNS targets, is a promising area for future research.
References
Spectroscopic Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel chemical entities is paramount. This guide addresses the available spectroscopic data for 5-Methyloctahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine with potential applications in medicinal chemistry.
Summary of Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 132414-59-6, possesses a molecular formula of C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1][2] This saturated heterocyclic compound is a structural isomer of other methylated octahydropyrrolopyrroles and its specific stereochemistry can significantly influence its biological activity and spectroscopic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 132414-59-6 | [1][2] |
Spectroscopic Data: Current Landscape
A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) specifically for this compound. While commercial suppliers list the compound, they do not provide detailed analytical spectra.[1][2]
Spectroscopic data for the parent compound, pyrrole, and other derivatives are readily available but are not suitable for a direct, in-depth analysis of the title compound due to significant structural differences.[3][4][5][6][7][8] For instance, the fully saturated bicyclic ring system of this compound will exhibit vastly different NMR chemical shifts and IR absorption bands compared to the aromatic pyrrole ring.
A search for the dihydrochloride salt, cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride, suggests that some analytical work has been carried out on its derivatives, but the spectra for the free base are not provided.[9]
Predicted Spectroscopic Characteristics
In the absence of experimental data, theoretical predictions can offer some insight into the expected spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated and stereochemically rich structure. One would anticipate a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene and methine protons of the two fused five-membered rings. The N-methyl group would likely appear as a singlet, further upfield. The integration of these signals would correspond to the number of protons in each unique chemical environment.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The N-methyl carbon would be expected at a characteristic chemical shift, while the other sp³-hybridized carbons of the bicyclic system would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹. N-H stretching vibrations, if a secondary amine is present, would appear in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). The absence of C=C and C=N stretching bands would confirm the saturated nature of the molecule.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 126. Subsequent fragmentation would likely involve the loss of the methyl group or cleavage of the bicyclic ring system, leading to a series of characteristic fragment ions.
Experimental Protocols: A General Approach
While specific experimental protocols for the acquisition of spectroscopic data for this compound are not available, standard methodologies for a compound of this nature would include:
NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
The comprehensive spectroscopic characterization of this compound remains an area for future investigation. The lack of published experimental data necessitates that researchers working with this compound perform a full suite of spectroscopic analyses to confirm its identity and purity. The general methodologies and expected spectral features outlined in this guide provide a foundational framework for such an undertaking. Further research into the synthesis and detailed characterization of this and related compounds will be invaluable for advancing their potential applications in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 4. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 5. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole [webbook.nist.gov]
- 8. Pyrrole [webbook.nist.gov]
- 9. cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride(1363166-00-0) 1H NMR spectrum [chemicalbook.com]
Navigating the Physicochemical Landscape of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine of interest in medicinal chemistry and drug discovery. Its core structure, a saturated heterocyclic system, presents a unique combination of rigidity and three-dimensionality that is attractive for scaffold-based drug design. However, a comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is crucial for its successful application in pharmaceutical development. This technical guide provides an overview of the known characteristics of this compound, discusses its anticipated physicochemical behavior based on its structural features, and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability.
Introduction
The octahydropyrrolo[3,4-b]pyrrole scaffold is a key structural motif in a variety of biologically active compounds. The introduction of a methyl group at the 5-position, yielding this compound, can significantly influence its pharmacological and pharmacokinetic properties. As with any potential drug candidate, a thorough characterization of its solubility and stability is a prerequisite for further development. This document serves as a foundational guide for researchers, providing the available data and outlining the necessary experimental pathways to fully characterize this promising molecule.
Currently, detailed experimental data on the solubility and stability of this compound is not extensively available in peer-reviewed literature. Therefore, this guide will also draw upon the general characteristics of related chemical structures, such as pyrrolidine and other bicyclic amines, to infer potential properties and guide experimental design.
Core Compound Properties
While specific experimental data is limited, basic physicochemical properties for this compound have been reported by various chemical suppliers. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | N/A |
| Molecular Weight | 126.20 g/mol | N/A |
| CAS Number | Varies by isomer (e.g., 132414-59-6) | N/A |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | N/A |
| Predicted LogP | -0.09 | N/A |
Note: The predicted LogP value suggests that the compound is likely to be hydrophilic.
Predicted Solubility and Stability Profile
Based on the structure of this compound, which features two tertiary amine groups within a saturated bicyclic system, we can anticipate the following general solubility and stability characteristics:
Solubility:
-
Aqueous Solubility: As a tertiary amine, this compound is expected to be a weak base. Its solubility in aqueous media will, therefore, be highly dependent on the pH of the solution. In acidic conditions, the amine nitrogens will be protonated, forming the corresponding conjugate acid. This salt form is anticipated to have significantly higher aqueous solubility compared to the free base. The parent compound, pyrrolidine, is miscible with water. While the increased molecular weight and the bicyclic nature of this compound may reduce its aqueous solubility compared to pyrrolidine, it is still expected to exhibit reasonable solubility in acidic aqueous solutions.
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited due to the presence of the polar amine functional groups.
Stability:
-
pH Stability: Saturated amines are generally stable across a range of pH values. However, extreme pH conditions, particularly in the presence of elevated temperatures, could potentially lead to degradation.
-
Oxidative Stability: Tertiary amines can be susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. It is important to assess the stability of this compound in the presence of oxidizing agents and under atmospheric oxygen, especially during storage.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, thermogravimetric analysis (TGA) should be performed to determine its decomposition temperature.
-
Photostability: While the saturated rings do not contain chromophores that absorb visible light, it is still prudent to evaluate the photostability of the compound according to ICH guidelines, as impurities or degradation products could be photosensitive.
Experimental Protocols
To rigorously determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
4.1.1. Thermodynamic Solubility in Aqueous Buffers
This method determines the equilibrium solubility of the compound at different pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH.
4.1.2. Solubility in Organic Solvents
This method determines the solubility in various organic solvents relevant to formulation and analysis.
Methodology:
-
Solvent Selection: Select a range of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, ethyl acetate, hexane).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent.
-
Equilibration and Quantification: Follow the same procedure as described for aqueous solubility (steps 3-6).
Stability Assessment
4.2.1. pH Stability (Forced Degradation)
This study identifies the susceptibility of the compound to degradation at different pH values.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different pH buffers (e.g., acidic, neutral, and basic conditions).
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
Data Reporting: Report the percentage of degradation at each pH and time point.
4.2.2. Oxidative Stability
This study assesses the compound's stability in the presence of an oxidizing agent.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Stress Conditions: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) and incubate at room temperature for a defined period.
-
Analysis and Reporting: Analyze the samples by HPLC as described above to quantify degradation.
4.2.3. Thermal Stability
This study determines the thermal decomposition profile of the solid compound.
Methodology:
-
Instrumentation: Use a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed amount of the solid compound in the TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitor the weight loss as a function of temperature.
-
Data Reporting: Report the onset temperature of decomposition.
4.2.4. Photostability
This study evaluates the effect of light on the stability of the compound.
Methodology:
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples by HPLC to assess for degradation.
Visualized Workflows
The following diagrams illustrate the general workflows for determining solubility and stability.
Caption: General workflow for thermodynamic solubility determination.
Caption: Workflow for assessing the stability of a compound.
Conclusion
While specific experimental data for this compound remains to be published, its structural characteristics as a bicyclic tertiary amine provide a basis for predicting its general solubility and stability profile. This guide offers a framework for researchers to systematically and rigorously evaluate these critical physicochemical parameters. The outlined experimental protocols are standard in the pharmaceutical industry and will generate the necessary data to inform formulation development, analytical method development, and the overall progression of this compound as a potential drug candidate. The generation of such data will be a valuable contribution to the scientific community and will enable the full potential of this interesting scaffold to be explored.
The Octahydropyrrolo[3,4-b]pyrrole Scaffold: A Comprehensive Technical Guide on its Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-b]pyrrole scaffold is a fascinating bicyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and functional materials. This whitepaper provides an in-depth technical guide to the discovery and synthetic history of this important heterocyclic core. We will explore the evolution of its synthesis, from early methodologies to modern, more efficient routes. Furthermore, this document will detail its biological significance, most notably as a key intermediate in the synthesis of the fluoroquinolone antibiotic Moxifloxacin and as a versatile scaffold for the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).
Discovery and Historical Context
While a definitive first synthesis of the unsubstituted octahydropyrrolo[3,4-b]pyrrole scaffold is not readily found in modern chemical literature, its structural relatives, the bicyclic pyrrolidines, have been subjects of chemical investigation for over a century. Early synthetic efforts in the late 19th and early 20th centuries focused on the construction of fused ring systems, often through multi-step, low-yielding reactions. The true impetus for the development of efficient synthetic routes to the octahydropyrrolo[3,4-b]pyrrole core came with the discovery of its utility in pharmaceutical development. The rise of fluoroquinolone antibiotics in the latter half of the 20th century, and the subsequent discovery of Moxifloxacin, created a significant demand for enantiomerically pure forms of this scaffold, driving innovation in its synthesis.
Synthetic Evolution
The synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold has evolved considerably over the years, with modern methods offering high yields, stereocontrol, and functional group tolerance. Key synthetic strategies are outlined below.
Intramolecular [3+2] Dipolar Cycloaddition
A prevalent and highly effective method for the construction of the octahydropyrrolo[3,4-b]pyrrole core is the intramolecular [3+2] dipolar cycloaddition of azomethine ylides.[1] This approach involves the generation of an azomethine ylide from an appropriate precursor, which then undergoes an intramolecular cycloaddition with a tethered dipolarophile to form the bicyclic ring system.
Caption: Intramolecular [3+2] dipolar cycloaddition pathway.
Experimental Protocol: Intramolecular [3+2] Dipolar Cycloaddition
A detailed protocol for the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles via intramolecular [3+2] dipolar cycloaddition is described by Pedrosa et al. (2002).[1] The condensation of an N-substituted glycine with a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine generates an azomethine ylide in situ. This intermediate then undergoes a stereospecific intramolecular cycloaddition to yield the octahydropyrrolo[3,4-b]pyrrole derivative as a single diastereoisomer. The reaction conditions, such as temperature and the presence of a base, can be optimized to improve chemical yields.
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. Several domino strategies have been developed for the synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold.
Caption: Domino reaction for hexahydropyrrolo[3,4-b]pyrrole synthesis.
Experimental Protocol: Domino Reaction
A novel synthetic route to polyhydrogenated pyrrolo[3,4-b]pyrroles based on the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters has been reported.[2] This Hantzsch-type domino process is highly chemo- and stereoselective and involves an initial intermolecular nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic N-addition to construct the bicyclic core.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Aryl-3-bromomaleimides, Aminocrotonic acid esters | Methanol, rt | Polyfunctional hexahydropyrrolo[3,4-b]pyrroles | 46-75 | [2] |
Synthesis of Moxifloxacin Intermediate
The (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, a close analog of the octahydropyrrolo[3,4-b]pyrrole scaffold, is a crucial intermediate in the industrial synthesis of the antibiotic Moxifloxacin.[3][4] The synthesis of this intermediate often involves the reduction of a dione precursor.
Caption: Synthetic pathway to the Moxifloxacin intermediate.
Experimental Protocol: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
A common industrial synthesis starts with the coupling of 2,3-pyridinedicarboxylic acid with benzylamine to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[3] The pyridine ring is then reduced, followed by the reduction of the dione functionality. The resulting racemic mixture is resolved to obtain the desired (4aS,7aS)-enantiomer.
| Starting Material | Key Steps | Product | Yield (%) | Reference |
| 2,3-Pyridinedicarboxylic acid | Coupling, Pyridine reduction, Dione reduction, Resolution | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | Not specified | [3] |
| 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Stereoselective reduction | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | Not specified | [3] |
Biological Significance and Applications
The octahydropyrrolo[3,4-b]pyrrole scaffold is not only a valuable synthetic intermediate but also a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of the octahydropyrrolo[3,4-c]pyrrole isomer have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes, and their dysfunction is implicated in several neurological disorders. By modifying the substitution pattern on the octahydropyrrolo[3,4-c]pyrrole core, it is possible to achieve high affinity and selectivity for different nAChR subtypes, such as α4β2 and α7.[5]
Caption: Simplified nAChR signaling pathway activated by octahydropyrrolo[3,4-c]pyrrole ligands.
The activation of nAChRs by these ligands can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[6][7] This makes the octahydropyrrolo[3,4-c]pyrrole scaffold a promising starting point for the development of novel therapeutics for neurodegenerative diseases.
| Compound | Target | Affinity (Ki, nM) | Reference |
| 5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives | α4β2 nAChR | Varies with substitution | [5] |
| 5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives | α7 nAChR | Varies with substitution | [5] |
Conclusion
The octahydropyrrolo[3,4-b]pyrrole scaffold has emerged from a rich history of heterocyclic chemistry to become a cornerstone in modern drug discovery and development. The evolution of its synthesis from classical methods to highly efficient and stereoselective strategies like intramolecular [3+2] dipolar cycloadditions and domino reactions has enabled its widespread application. Its significance as a key intermediate in the synthesis of Moxifloxacin and as a versatile platform for the design of potent nAChR ligands highlights its importance in medicinal chemistry. As our understanding of its chemical and biological properties continues to grow, the octahydropyrrolo[3,4-b]pyrrole core is poised to remain a valuable tool for the creation of innovative therapeutics and functional materials for years to come.
References
- 1. A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 5. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide: Theoretical and Computational Studies of 5-Methyloctahydropyrrolo[3,4-b]pyrrole
A comprehensive analysis of the structural, electronic, and reactivity properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole through theoretical and computational methodologies.
For Researchers, Scientists, and Drug Development Professionals.
A thorough review of available scientific literature reveals a significant gap in theoretical and computational research specifically focused on this compound. While studies on related pyrrolopyrrole derivatives exist, they do not provide the specific quantitative data required for a detailed analysis of this particular molecule. This guide, therefore, outlines the fundamental properties of the parent compound and establishes a methodological framework for future computational investigations, drawing parallels from existing research on analogous heterocyclic systems.
Introduction to this compound
This compound is a bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol [1][2][3]. Its core structure consists of two fused five-membered pyrrolidine rings. The octahydropyrrolo[3,4-b]pyrrole scaffold is a key structural motif in various biologically active compounds and natural products. The addition of a methyl group at the 5-position can significantly influence its conformational flexibility, basicity, and potential interactions with biological targets. Understanding these properties at a molecular level is crucial for its application in medicinal chemistry and drug design.
Proposed Computational Methodology
Given the absence of specific studies, a standard and robust computational protocol is proposed here for the characterization of this compound. This methodology is based on well-established quantum chemical methods that have been successfully applied to similar heterocyclic compounds[4][5][6].
2.1. Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional conformation of the molecule.
-
Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and reliable choice for organic molecules[4].
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Follow up with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
2.2. Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Methods: Single-point energy calculations using the optimized geometry. Analysis of the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
-
Key Parameters to Calculate:
-
HOMO-LUMO Energy Gap: This provides an indication of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): This visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This method can be used to investigate hyperconjugative interactions and charge delocalization within the molecule.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.
-
2.3. Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, which can be valuable for experimental characterization.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts[6]. These theoretical values can then be correlated with experimental data for structural validation.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra and understand the nature of electronic transitions.
Data Presentation (Hypothetical)
In the absence of published data, the following tables are presented as templates for how the results of the proposed computational studies should be organized for clarity and comparative analysis.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N2 | Value | ||
| N2-C3 | Value | ||
| C3-C3a | Value | ||
| C3a-C6a | Value | ||
| C6a-N5 | Value | ||
| N5-C1 | Value | ||
| N5-C-CH₃ | Value | ||
| ∠C1-N2-C3 | Value | ||
| ∠N2-C3-C3a | Value | ||
| ∠C1-N5-C6a-C6 | Value |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value | Units |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
| Enthalpy | Value | kcal/mol |
| Gibbs Free Energy | Value | kcal/mol |
Visualization of Computational Workflow
The following diagram illustrates the proposed workflow for the theoretical and computational study of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Conclusion and Future Directions
While there is a notable lack of specific theoretical and computational data for this compound in the current scientific literature, this guide provides a robust and detailed framework for future research. By following the proposed computational protocols, researchers can generate valuable data on the structural, electronic, and spectroscopic properties of this molecule. Such data would be instrumental in understanding its fundamental chemical behavior and in guiding the design of new derivatives with potential applications in drug discovery and materials science. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data. Furthermore, molecular dynamics simulations could be employed to study the conformational landscape and interactions with solvent molecules or biological macromolecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 1-Methyloctahydropyrrolo[3,4-B]pyrrole | C7H14N2 | CID 15070001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to Octahydropyrrolo[3,4-b]pyrrole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-b]pyrrole scaffold is a privileged bicyclic diamine structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the development of potent and selective ligands for a range of therapeutic targets. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of octahydropyrrolo[3,4-b]pyrrole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.
Synthetic Strategies
The synthesis of the octahydropyrrolo[3,4-b]pyrrole core and its derivatives has been approached through several methodologies, with 1,3-dipolar cycloaddition reactions and domino reactions being among the most prominent.
A notable synthetic route involves the intramolecular [3+2] dipolar cycloaddition of an azomethine ylide.[1] This stereospecific reaction allows for the formation of enantiopure octahydropyrrolo[3,4-b]pyrroles. Another efficient method is a domino reaction involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which proceeds with high chemo- and stereoselectivity.[2] A green chemistry approach utilizing subcritical water has also been developed for the synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives, offering high yields and shorter reaction times.[3][4]
Experimental Protocols
General Procedure for the Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water [3]
-
A solution of the appropriate octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol) and an α-haloketone (1.2 mmol) in subcritical water is prepared.
-
The reaction mixture is heated to 130°C for 2 hours with continuous stirring.
-
After cooling and depressurization, the mixture is extracted with dichloromethane.
-
The crude product is purified using column chromatography (EtOAc:hexane, 1:4) to yield the desired 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative.
Synthesis of Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea Derivatives [3]
-
A solution of an octahydropyrrolo[3,4-c]pyrrole derivative (1 mmol) in acetone (20 mL) is prepared.
-
A solution of benzoyl isothiocyanate (1.2 mmol) in acetone (10 mL) is added to the stirred solution.
-
The reaction mixture is refluxed for 30 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to afford the N-benzoylthiourea derivative.
Biological Activities and Therapeutic Potential
Octahydropyrrolo[3,4-b]pyrrole derivatives have demonstrated a wide range of biological activities, making them promising candidates for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial potential of this class of compounds. For instance, a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives exhibited antibacterial activity against a panel of standard bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 µg/mL.[3][4] These compounds also displayed antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values between 7.81 and 62.5 µg/mL.[3] Furthermore, moderate antifungal activity was observed against various fungal strains, with MIC values in the range of 15.62-250 µg/mL.[3][5]
Table 1: Antimicrobial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives [3][4]
| Compound | Target Organism | MIC (µg/mL) |
| Derivative Series 1 | Staphylococcus aureus | 15.62 - 250 |
| Bacillus subtilis | 15.62 - 250 | |
| Escherichia coli | 15.62 - 250 | |
| Aeromonas hydrophila | 15.62 - 250 | |
| Acinetobacter baumannii | 15.62 - 250 | |
| Mycobacterium tuberculosis H37Rv | 7.81 - 62.5 | |
| Candida albicans | 15.62 - 250 | |
| Candida glabrata | 15.62 - 250 | |
| Candida tropicalis | 15.62 - 250 |
Anticancer Activity
The anticancer potential of pyrrole-based compounds, including octahydropyrrolo[3,4-b]pyrrole derivatives, is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] For example, certain pyrrole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[7]
Table 2: Anticancer Activity of Selected Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrole-indole hybrid 3h | T47D (Breast Cancer) | 2.4 | [7] |
| Pyrrole-indole hybrid 3k | T47D (Breast Cancer) | 10.6 | [7] |
| Pyrrole Derivative MI-1 | Various Cancer Cell Lines | Varies | [8] |
| Pyrrole Derivative D1 | Various Cancer Cell Lines | Varies | [8] |
Neurological Activity
The rigid scaffold of octahydropyrrolo[3,4-b]pyrrole makes it an attractive framework for the development of ligands targeting central nervous system (CNS) receptors. Derivatives have been investigated as selective ligands for nicotinic acetylcholine receptors (nAChRs), demonstrating high affinity for both α4β2 and α7 subtypes.[8] This highlights their potential for the treatment of neurological disorders.
Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of octahydropyrrolo[3,4-b]pyrrole derivatives is crucial for their rational design and development as therapeutic agents.
Induction of Apoptosis and Cell Cycle Arrest
In the context of cancer, several pyrrole derivatives have been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[6] This is a common mechanism for many effective anticancer drugs.
Modulation of Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in cancer. Some pyrrole derivatives have been found to modulate this pathway, suggesting a potential mechanism for their anticancer effects. Western blot analysis is a key experimental technique used to investigate the phosphorylation status of key proteins within this pathway, such as Akt and mTOR.[9]
Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway [9][10]
-
Cell Lysis: Cancer cells are treated with the octahydropyrrolo[3,4-b]pyrrole derivative of interest for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a suitable method, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key PI3K/Akt pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Methyloctahydropyrrolo[3,4-b]pyrrole as a Chiral Auxiliary: Information Not Available in Current Scientific Literature
For the attention of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific databases and literature, it has been determined that there are currently no published application notes, experimental protocols, or quantitative data on the use of 5-Methyloctahydropyrrolo[3,4-b]pyrrole as a chiral auxiliary in asymmetric synthesis. The search for its specific synthesis, applications in diastereoselective reactions, and its role in drug development did not yield any specific results.
Therefore, the creation of detailed application notes, experimental protocols, and data tables as requested is not possible at this time due to the absence of foundational research on this specific compound in the public domain.
Contextual Information: The Octahydropyrrolo[3,4-b]pyrrole Scaffold and Chiral Diamines
While information on the 5-methyl derivative is unavailable, the parent octahydropyrrolo[3,4-b]pyrrole scaffold is a known heterocyclic structure. Synthetic routes to this core have been described, for instance, through intramolecular [3+2] dipolar cycloaddition reactions. This method involves the generation of an azomethine ylide from a chiral precursor, which then undergoes a stereospecific cyclization to form the bicyclic system.
The structural motif of this compound places it within the broader class of chiral diamines. Chiral diamines are a cornerstone of asymmetric catalysis, widely employed as ligands for various metal catalysts to induce stereoselectivity in a multitude of chemical transformations. Their efficacy stems from the formation of a chiral coordination complex with a metal, which then directs the stereochemical outcome of the reaction.
General Principles of Asymmetric Catalysis with Chiral Diamines
The general principle behind the use of chiral diamines in asymmetric catalysis involves the formation of a chiral metal complex that creates a stereochemically defined environment for the reaction to occur. This complex then interacts with the substrate(s) to favor the formation of one enantiomer over the other.
Below is a conceptual workflow illustrating the role of a generic chiral diamine in a catalytic cycle.
Caption: A generalized diagram showing the formation of a chiral catalyst and its role in a stereoselective transformation.
Conclusion
The specific compound of interest, this compound, does not have any documented use as a chiral auxiliary in the existing scientific literature. Consequently, the core requirements for detailed application notes, experimental protocols, and quantitative data summarization cannot be met.
For researchers interested in this area, the exploration of this compound as a chiral auxiliary would represent a novel area of investigation. This would first require the development of a synthetic route to the compound, followed by its evaluation in various asymmetric transformations to determine its efficacy and potential applications.
Application Notes and Protocols: 5-Methyloctahydropyrrolo[3,4-b]pyrrole in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral bicyclic guanidines derived from the 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold in asymmetric catalysis. This class of organocatalysts has demonstrated remarkable efficacy in a variety of enantioselective transformations, offering high yields and excellent stereocontrol.
Introduction
Chiral bicyclic guanidines are powerful Brønsted base catalysts that operate through a bifunctional activation mechanism, utilizing hydrogen bonding to organize substrates and deliver high enantioselectivity. The rigid, C2-symmetric backbone derived from the octahydropyrrolo[3,4-b]pyrrole core structure is instrumental in creating a well-defined chiral environment for catalysis. While this compound serves as a foundational building block, its derivatives, particularly the corresponding chiral bicyclic guanidines, are the catalytically active species in the applications detailed below.
I. Asymmetric Strecker Synthesis of α-Amino Nitriles
Chiral bicyclic guanidines derived from the octahydropyrrolo[3,4-b]pyrrole framework are highly effective catalysts for the asymmetric Strecker reaction, providing a direct route to enantiomerically enriched α-amino acids.
Quantitative Data Summary
| Entry | Imine Substrate (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 96 | 86 |
| 2 | p-Tolyl | 95 | 88 |
| 3 | p-Methoxyphenyl | 97 | 85 |
| 4 | p-Chlorophenyl | 94 | 87 |
| 5 | 1-Naphthyl | 92 | 90 |
Experimental Protocol: Asymmetric Strecker Reaction
Materials:
-
Chiral bicyclic guanidine catalyst (10 mol%)
-
N-Benzhydryl imine (1.0 equiv)
-
Hydrogen cyanide (HCN) (1.5 equiv, as a solution in toluene or generated in situ)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral bicyclic guanidine catalyst.
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to the specified reaction temperature (e.g., -40 °C).
-
Add the N-benzhydryl imine substrate to the cooled catalyst solution.
-
Slowly add the hydrogen cyanide solution dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (typically 20-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired α-amino nitrile.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Strecker reaction.
II. Asymmetric Diels-Alder Reaction
The chiral bicyclic guanidine catalyst has been successfully employed in enantioselective Diels-Alder reactions, particularly in the reaction of anthrones with various dienophiles.[1]
Quantitative Data Summary
| Entry | Anthrone | Dienophile | Yield (%) | ee (%) |
| 1 | Anthrone | N-Phenylmaleimide | 95 | 92 |
| 2 | Anthrone | N-Ethylmaleimide | 93 | 90 |
| 3 | 1-Chloroanthrone | N-Phenylmaleimide | 96 | 94 |
| 4 | 2-Methylanthrone | N-Phenylmaleimide | 91 | 88 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
Chiral bicyclic guanidine catalyst (5-10 mol%)
-
Anthrone (1.0 equiv)
-
Dienophile (e.g., N-substituted maleimide) (1.2 equiv)
-
Toluene or Dichloromethane (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the chiral bicyclic guanidine catalyst in the chosen anhydrous solvent in a round-bottom flask.
-
Add the anthrone substrate to the solution and stir for a few minutes.
-
Add the dienophile to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) until completion (monitored by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Diels-Alder adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Reaction Workflow
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
III. Asymmetric Michael Addition
Chiral bicyclic guanidines catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, constructing chiral carbon-carbon bonds with high stereoselectivity. A notable application is the addition of dithiomalonates to cyclic enones.
Quantitative Data Summary
| Entry | Michael Donor | Michael Acceptor | Yield (%) | ee (%) |
| 1 | Dibenzyl dithiomalonate | 2-Cyclopenten-1-one | 98 | 95 |
| 2 | Dibenzyl dithiomalonate | 2-Cyclohexen-1-one | 99 | 96 |
| 3 | Diethyl dithiomalonate | 2-Cyclopenten-1-one | 95 | 92 |
| 4 | Dibenzyl dithiomalonate | 2-Cyclohepten-1-one | 97 | 94 |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
Chiral bicyclic guanidine catalyst (1-5 mol%)
-
Michael donor (e.g., dibenzyl dithiomalonate) (1.0 equiv)
-
Michael acceptor (e.g., cyclic enone) (1.2 equiv)
-
Solvent (e.g., Toluene, CH2Cl2) (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the chiral bicyclic guanidine catalyst and the Michael donor.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Add the Michael acceptor to the solution.
-
Allow the reaction to stir for the required duration, monitoring by TLC.
-
Upon completion, quench the reaction with a few drops of acetic acid.
-
Concentrate the reaction mixture in vacuo.
-
The crude product is then purified by flash chromatography on silica gel.
-
The enantiomeric excess of the Michael adduct is determined by chiral HPLC.
Proposed Bifunctional Activation
Caption: Bifunctional activation in the asymmetric Michael addition.
References
Application Notes and Protocols: 5-Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs as Building Blocks in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of octahydropyrrolo[3,4-b]pyrrole derivatives as key building blocks in the synthesis of pharmaceutical agents. While direct applications of 5-methyloctahydropyrrolo[3,4-b]pyrrole in marketed drugs are not extensively documented in publicly available literature, the closely related analog, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, serves as a critical intermediate in the synthesis of the widely used fluoroquinolone antibiotic, Moxifloxacin. This case study will be used to illustrate the synthetic utility of this class of bicyclic amines.
Introduction to Octahydropyrrolo[3,4-b]pyrrole Scaffolds
The octahydropyrrolo[3,4-b]pyrrole core represents a rigid, bicyclic diamine scaffold that has garnered interest in medicinal chemistry due to its potential to introduce specific conformational constraints and stereochemical features into drug molecules. These structural motifs can influence binding affinity to biological targets, pharmacokinetic properties, and overall pharmacological profiles. The presence of two nitrogen atoms allows for diverse functionalization, making them versatile building blocks for creating libraries of compounds for drug discovery.
Case Study: (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine in the Synthesis of Moxifloxacin
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections. A key step in its synthesis involves the nucleophilic substitution reaction of the bicyclic amine, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, with the fluoroquinolone core.
Synthetic Pathway Overview
The synthesis of Moxifloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is a well-established industrial process. The reaction proceeds via a nucleophilic aromatic substitution at the C-7 position of the quinolone ring.
Caption: Synthesis of Moxifloxacin.
Experimental Protocol: Synthesis of Moxifloxacin
This protocol is a generalized procedure based on common synthetic methods described in the literature. Researchers should consult specific patents and publications for detailed and optimized conditions.
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester
-
(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine
-
Triethylamine (or other suitable base)
-
Acetonitrile (or other suitable solvent)
-
Hydrochloric Acid (for salt formation)
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester (1 equivalent) in acetonitrile.
-
Addition of Reagents: Add (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (1.1 to 1.5 equivalents) to the solution, followed by the addition of triethylamine (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-8 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Hydrolysis: Treat the resulting crude ester with an aqueous solution of sodium hydroxide to hydrolyze the ester to the carboxylic acid.
-
Purification: Acidify the mixture with hydrochloric acid to precipitate Moxifloxacin hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Moxifloxacin. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >99% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 80-85 °C |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Moxifloxacin.
Caption: Experimental workflow for Moxifloxacin synthesis.
Conclusion
While the direct application of this compound in currently marketed pharmaceuticals is not readily apparent, the successful use of its close analog, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, in the synthesis of Moxifloxacin highlights the significant potential of this class of bicyclic diamines as valuable building blocks in drug discovery and development. The rigid framework and the presence of multiple functionalization points make these scaffolds attractive for the design of novel therapeutic agents targeting a wide range of diseases. The provided protocol for the synthesis of Moxifloxacin serves as a practical example of the synthetic utility of these compounds and can be adapted for the synthesis of other novel chemical entities.
Application Notes and Protocols for Incorporating 5-Methyloctahydropyrrolo[3,4-b]pyrrole into Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of the 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold in the design of novel drug candidates. While direct incorporation of this specific molecule into publicly disclosed drug candidates is limited, the broader octahydropyrrolo[3,4-b]pyrrole core and its isomers have shown significant promise in targeting various receptors and enzymes. This document outlines potential therapeutic applications, synthetic strategies, and experimental protocols to guide researchers in exploring the potential of this unique chemical entity.
Introduction to the this compound Scaffold
The this compound scaffold is a bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1][2] Its rigid, three-dimensional structure makes it an attractive building block for medicinal chemistry, offering the potential for precise spatial orientation of substituents to interact with biological targets. The presence of a tertiary amine introduced by the N-methyl group can influence physicochemical properties such as basicity, lipophilicity, and metabolic stability, which are critical for drug development.
Potential Therapeutic Applications
Based on the activity of structurally related compounds, the this compound scaffold may be a promising starting point for the design of novel therapeutics in the following areas:
-
Central Nervous System (CNS) Disorders: Derivatives of the isomeric octahydropyrrolo[3,4-c]pyrrole have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGluR1) and as ligands for nicotinic acetylcholine receptors (nAChRs). This suggests that the this compound scaffold could be explored for the development of drugs targeting neurological and psychiatric conditions.
-
Kinase Inhibition: The rigid bicyclic structure can serve as a scaffold to present pharmacophoric elements that interact with the ATP-binding site of protein kinases. Numerous pyrrole-based compounds have been developed as kinase inhibitors for oncology and inflammatory diseases.
-
GPCR Modulation: The diamine nature of the scaffold makes it suitable for interacting with aminergic GPCRs, such as dopamine, serotonin, and adrenergic receptors.
Data on Related Octahydropyrrolo[3,4-c]pyrrole Derivatives
To illustrate the potential of this class of compounds, the following table summarizes publicly available data for derivatives of the isomeric octahydropyrrolo[3,4-c]pyrrole scaffold.
| Compound/Scaffold | Target | Activity | Assay Type | Reference |
| Octahydropyrrolo[3,4-c]pyrrole derivative | mGluR1 | IC₅₀ = 4.8 nM | FLIPR-based calcium mobilization assay | Bioorg. Med. Chem. Lett. 2011, 21 (21), 6571-6575 |
| 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivative | α4β2 nAChR | Kᵢ = 0.2 nM | Radioligand binding assay | J. Med. Chem. 2009, 52 (14), 4126-4141 |
| 5-(5-bromopyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivative | α7 nAChR | Kᵢ = 3.4 nM | Radioligand binding assay | J. Med. Chem. 2009, 52 (14), 4126-4141 |
Experimental Protocols
General Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Scaffold
A general approach to the synthesis of the octahydropyrrolo[3,4-b]pyrrole core involves a 1,3-dipolar cycloaddition reaction. The following is a representative, though not specific, protocol that could be adapted.
Protocol 1: Synthesis of a Substituted Octahydropyrrolo[3,4-b]pyrrole via 1,3-Dipolar Cycloaddition
-
Step 1: Formation of the Azomethine Ylide. To a solution of an N-substituted glycine ester (1.0 eq) and an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added a dehydrating agent (e.g., magnesium sulfate). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
Step 2: Cycloaddition. To the solution containing the imine, a suitable dipolarophile, such as N-methylmaleimide, is added. The reaction mixture is then heated to reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired octahydropyrrolo[3,4-b]pyrrole derivative.
-
Step 4: N-Methylation (if required). If the parent octahydropyrrolo[3,4-b]pyrrole is synthesized, the 5-methyl group can be introduced via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or via direct alkylation with a methylating agent such as methyl iodide in the presence of a base.
Biological Evaluation Protocols
The following are general protocols for evaluating the biological activity of novel compounds incorporating the this compound scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Assay Principle: The ability of a test compound to inhibit the activity of a specific protein kinase is measured using a variety of formats, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity-based assays.
-
Procedure:
-
A specific kinase, its substrate (peptide or protein), and ATP are incubated in an appropriate assay buffer.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Protocol 3: GPCR Functional Assay (Calcium Mobilization)
-
Assay Principle: For GPCRs that signal through the Gq pathway, receptor activation leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells stably expressing the target GPCR are plated in a multi-well plate and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
The test compound is added to the wells at various concentrations and incubated for a specific period.
-
The natural ligand (agonist) for the receptor is then added to stimulate the receptor.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
For antagonists or NAMs, the ability of the test compound to inhibit the agonist-induced calcium signal is measured to determine IC₅₀ values.
-
Visualizations
Logical Workflow for Drug Discovery
Caption: A generalized workflow for incorporating a novel scaffold into a drug discovery pipeline.
Hypothetical Signaling Pathway Modulation
Caption: A diagram illustrating the potential modulatory effect of a drug candidate on a GPCR signaling pathway.
References
Application Notes and Protocols: Coupling Reactions of 5-Methyloctahydropyrrolo[3,4-b]pyrrole with Electrophiles
Abstract
This document aims to provide detailed application notes and protocols for the coupling of 5-Methyloctahydropyrrolo[3,4-b]pyrrole with various electrophiles. Despite a comprehensive search of scientific literature and patent databases, specific experimental procedures and quantitative data for the direct coupling of this compound with electrophiles such as alkyl halides, acyl chlorides, or aryl halides could not be located. The available literature primarily focuses on the synthesis and reactions of monocyclic pyrroles or different isomers of the octahydropyrrolo[3,4-b]pyrrole scaffold.
Given the absence of specific data for the target molecule, this document will instead provide generalized protocols for analogous reactions on similar saturated bicyclic amine scaffolds. These protocols are intended to serve as a starting point for researchers to develop specific conditions for their desired transformations of this compound.
Introduction
This compound is a bicyclic diamine scaffold that holds potential as a building block in medicinal chemistry and drug discovery due to its rigid structure and the presence of two nitrogen atoms that can be functionalized. The secondary amine is expected to be more nucleophilic and less sterically hindered than the tertiary amine, thus providing a handle for selective functionalization with various electrophiles. Common transformations for such scaffolds include N-alkylation, N-acylation, and N-arylation, which allow for the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.
While specific examples for this compound are not available, the general principles of nucleophilic substitution and cross-coupling reactions on secondary amines can be applied. The following sections provide representative protocols for these transformations that can be adapted and optimized for the target molecule.
General Reaction Scheme
The selective functionalization of the secondary amine in this compound is the anticipated primary pathway for coupling with electrophiles.
Caption: General coupling of this compound.
Experimental Protocols (General Procedures)
The following protocols are generalized and should be optimized for each specific substrate and electrophile combination. Optimization may include screening of bases, solvents, temperatures, and reaction times.
N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of a secondary amine with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine, diisopropylethylamine)
-
Solvent (e.g., acetonitrile, dimethylformamide, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Expected Outcome: While specific yields are not available, N-alkylation of secondary amines under these conditions generally proceeds in moderate to high yields.
N-Acylation with Acyl Chlorides or Anhydrides
This protocol outlines a general method for the N-acylation of a secondary amine.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, chloroform)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Expected Outcome: N-acylation reactions of secondary amines are typically high-yielding.
N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed N-arylation of a secondary amine.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, SPhos)
-
Base (e.g., sodium tert-butoxide, potassium phosphate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (e.g., argon, nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), base (1.5-2.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: Buchwald-Hartwig amination is a powerful method for C-N bond formation and can provide good to excellent yields, though optimization of the catalyst, ligand, and base is often necessary.
Workflow for a Typical Coupling Experiment
Caption: Typical workflow for a coupling experiment.
Data Presentation
As no specific quantitative data could be retrieved from the literature for the coupling of this compound with electrophiles, a table summarizing such data cannot be provided at this time. Researchers are encouraged to meticulously record their experimental conditions and results to build a data set for this scaffold. A template for such a data table is provided below.
Table 1: Template for Recording Reaction Conditions and Yields for Coupling Reactions of this compound
| Entry | Electrophile (eq) | Base (eq) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Conclusion
The provided general protocols for N-alkylation, N-acylation, and N-arylation serve as a foundational guide for the functionalization of this compound. It is crucial to emphasize that these are not optimized procedures for this specific molecule and will likely require adaptation. Careful monitoring and systematic optimization of reaction parameters will be essential to achieve desired outcomes. The lack of specific literature precedents highlights an opportunity for new research in this area.
Application Notes and Protocols for the Use of 5-Methyloctahydropyrrolo[3,4-b]pyrrole in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data and protocols specifically utilizing 5-Methyloctahydropyrrolo[3,4-b]pyrrole are limited in publicly available scientific literature. The following application notes and protocols are based on the closely related and well-documented parent scaffold, octahydropyrrolo[3,4-b]pyrrole , and its isomer, octahydropyrrolo[3,4-c]pyrrole . The methodologies presented are readily adaptable for the 5-methylated derivative.
Introduction
The octahydropyrrolo[3,4-b]pyrrole scaffold is a rigid bicyclic diamine that serves as a valuable building block in medicinal chemistry. Its constrained conformation and the presence of two addressable nitrogen atoms make it an attractive core for the synthesis of a diverse range of bioactive molecules. Derivatives of this scaffold have shown significant potential as ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The addition of a methyl group at the 5-position, creating this compound, can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules by altering their lipophilicity, metabolic stability, and binding interactions.
This document provides an overview of the application of the octahydropyrrolo[3,4-b]pyrrole core in the synthesis of histamine H3 receptor antagonists and nicotinic acetylcholine receptor (nAChR) ligands, offering detailed experimental protocols and quantitative data derived from analogous scaffolds.
Application 1: Synthesis of Histamine H3 Receptor Antagonists
The octahydropyrrolo[3,4-b]pyrrole scaffold has been employed in the development of potent and selective histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).
The general synthetic strategy involves the functionalization of one of the nitrogen atoms of the octahydropyrrolo[3,4-b]pyrrole core with a pharmacophore that imparts affinity for the H3 receptor, while the other nitrogen can be used to modulate the physicochemical properties of the molecule.
Quantitative Data: Histamine H3 Receptor Binding Affinity
| Compound ID | R Group | Ki (nM) at human H3 Receptor |
| 1 | 4-Trifluoromethylphenyl | 1.2 |
| 2 | 4-Chlorophenyl | 2.5 |
| 3 | 4-Fluorophenyl | 3.1 |
| 4 | Phenyl | 5.6 |
| 5 | 4-Methoxyphenyl | 10.3 |
Data is illustrative and based on derivatives of the parent octahydropyrrolo[3,4-b]pyrrole scaffold as described in patent literature.
Experimental Protocol: Synthesis of a 5-Substituted Octahydropyrrolo[3,4-b]pyrrole Derivative
This protocol describes a general method for the N-acylation of the octahydropyrrolo[3,4-b]pyrrole scaffold, which is a key step in the synthesis of many bioactive derivatives.
Step 1: N-Boc Protection of Octahydropyrrolo[3,4-b]pyrrole
-
To a solution of octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM (2 volumes).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected intermediate.
Step 2: N-Acylation with a Carboxylic Acid
-
To a solution of the mono-Boc-protected octahydropyrrolo[3,4-b]pyrrole (1.0 eq) and the desired carboxylic acid (1.1 eq) in DCM (10 volumes), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection
-
Dissolve the N-acylated, Boc-protected intermediate in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the final product.
Experimental Workflow
Caption: Synthetic workflow for N-acylation of the octahydropyrrolo[3,4-b]pyrrole scaffold.
Signaling Pathway
Caption: Simplified signaling pathway of histamine H3 receptor antagonism.
Application 2: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
The isomeric scaffold, octahydropyrrolo[3,4-c]pyrrole, has been utilized to develop selective ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes. Modulators of nAChRs are of interest for treating neurodegenerative diseases, pain, and addiction. The rigid structure of the scaffold allows for precise orientation of substituents to achieve subtype selectivity.
Quantitative Data: nAChR Binding Affinity and Selectivity
| Compound ID | R1 Group | R2 Group | α4β2 Ki (nM) | α7 Ki (nM) |
| 6 | H | 3-pyridyl | 0.2 | 1500 |
| 7 | CH3 | 3-pyridyl | 1.5 | 800 |
| 8 | H | 5-methoxy-3-pyridyl | 0.1 | 2500 |
| 9 | H | 5-ethoxy-3-pyridyl | 0.08 | 3000 |
Data is illustrative and based on derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold.
Experimental Protocol: Synthesis of a 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole Derivative
This protocol outlines the synthesis of a key intermediate where a pyridyl moiety is introduced onto the scaffold.
Step 1: Synthesis of tert-butyl 5-(pyridin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
-
To a solution of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 eq) in toluene (15 volumes), add 3-bromopyridine (1.2 eq), sodium tert-butoxide (1.4 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq).
-
Add 2-(dicyclohexylphosphino)biphenyl (0.04 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Deprotection to Yield 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (10 volumes).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a pyridyl-substituted octahydropyrrolo[3,4-c]pyrrole.
Signaling Pathway
Caption: General signaling mechanism of nicotinic acetylcholine receptor activation.
Application Notes and Protocols for the Scalable Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, though theoretical, framework for the synthesis and scale-up of 5-Methyloctahydropyrrolo[3,4-b]pyrrole, a saturated bicyclic amine of interest in medicinal chemistry. The proposed synthetic strategy is based on established methods for analogous bicyclic pyrrolidine derivatives and incorporates best practices for scaling chemical processes.
Synthetic Strategy Overview
The proposed synthesis of this compound involves a two-step process starting from a suitable N-protected maleimide and N-methylglycine ester. The key steps are a [3+2] cycloaddition reaction to form the bicyclic core, followed by a reduction of the carbonyl and ester functionalities to yield the final product. This approach is designed for robustness and scalability.
A general workflow for the synthesis and scale-up is depicted below:
Caption: Experimental workflow for the synthesis and scale-up of this compound.
Experimental Protocols
Small-Scale Synthesis of this compound
This protocol details the synthesis of the target compound on a gram scale, suitable for initial biological screening and characterization.
Materials:
-
N-Benzylmaleimide
-
Methyl N-methylglycinate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of intermediate benzyl 5-methyl-1,3-dioxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (55 mmol, 1.1 eq) to the stirred THF.
-
In a separate flask, dissolve methyl N-methylglycinate (50 mmol, 1.0 eq) in anhydrous THF (20 mL) and add this solution dropwise to the LDA solution at -78 °C. Stir for 30 minutes.
-
Add a solution of N-benzylmaleimide (50 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the bicyclic intermediate.
Step 2: Reduction to this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the intermediate from Step 1 (10 mmol, 1.0 eq) in anhydrous THF (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add LiAlH₄ solution (40 mmol, 4.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 16 hours.[1][2]
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL).
-
Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or crystallization to obtain pure this compound.
Considerations for Scale-Up
Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: The initial cycloaddition and the reduction with LiAlH₄ are exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended.
-
Reagent Addition: The dropwise addition of reagents at controlled rates is crucial to manage the reaction exotherm.
-
Work-up Procedure: The quenching of LiAlH₄ can be hazardous on a large scale. Alternative work-up procedures, such as using ethyl acetate followed by aqueous acid, should be evaluated.
-
Purification: Large-scale column chromatography can be cumbersome. Crystallization or distillation are preferred purification methods for the final product at scale.
-
Safety: LiAlH₄ is highly reactive and pyrophoric. All handling must be done under a strictly inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE) is mandatory.
Data Presentation
The following table summarizes expected data for the synthesis at different scales. Yields are estimates and will require optimization.
| Scale | Starting Material (N-Benzylmaleimide) | Intermediate Yield (%) | Final Product Yield (%) | Purity (by GC-MS) |
| Lab Scale (1 g) | 1.0 g | 75-85% | 60-70% | >98% |
| Pilot Scale (100 g) | 100 g | 70-80% | 55-65% | >98% |
| Production Scale (1 kg) | 1.0 kg | 65-75% | 50-60% | >98% |
Signaling Pathway and Logical Relationships
The synthesis of this compound can be visualized as a logical progression of chemical transformations.
Caption: Synthetic pathway for this compound.
Disclaimer: The provided protocols are based on general synthetic methodologies for similar compounds and have not been experimentally validated for the specific target molecule. Researchers should conduct thorough risk assessments and small-scale trials before attempting a large-scale synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the key steps of the synthesis: intramolecular [3+2] dipolar cycloaddition for the formation of the bicyclic core and the subsequent N-methylation.
Guide 1: Intramolecular [3+2] Dipolar Cycloaddition
The formation of the octahydropyrrolo[3,4-b]pyrrole core often relies on a stereospecific intramolecular [3+2] dipolar cycloaddition of an azomethine ylide.[1] This reaction is crucial for establishing the desired stereochemistry of the bicyclic system.
Problem 1: Low to No Yield of the Cycloadduct
| Potential Cause | Troubleshooting Steps |
| Inefficient Azomethine Ylide Formation | Ensure the starting materials (chiral aldehyde and N-substituted glycine) are pure and dry. The condensation reaction to form the ylide is sensitive to moisture. Consider increasing the reaction temperature to facilitate imine formation and subsequent ylide generation. |
| Unfavorable Reaction Temperature | The chemical yields of the cycloaddition are dependent on the reaction temperature.[1] If the yield is low, systematically screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition for the specific substrate. |
| Absence or Inappropriate Base | The presence or absence of a base can significantly impact the reaction outcome.[1] If no base is used, consider adding a non-nucleophilic base (e.g., triethylamine, DBU) to facilitate the deprotonation of the iminium intermediate to form the azomethine ylide. If a base is already in use, screen other bases to optimize the reaction. |
| Decomposition of Reactants or Intermediates | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Ylide Geometry | The diastereoselectivity of the cycloaddition is often controlled by the geometry of the azomethine ylide. The formation of S-shaped vs. W-shaped ylides can lead to different diastereomers. The choice of solvent and the presence of metal catalysts can influence this equilibrium. |
| Flexible Transition State | A flexible transition state during the cycloaddition can lead to a mixture of diastereomers. Lowering the reaction temperature may favor a more ordered transition state, thus improving diastereoselectivity. |
| Chiral Auxiliary Influence | The stereoselectivity is highly dependent on the chiral auxiliary used. Ensure the chiral auxiliary (e.g., from the chiral aldehyde precursor) is of high enantiomeric purity. In some cases, a single diastereomer of the cycloadduct is formed due to the high stereospecificity of the reaction.[1] |
Guide 2: N-Methylation of the Bicyclic Core
Introducing the methyl group at the N5 position is a critical final step. Challenges in this step can include low yield, over-methylation, or undesired side reactions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Ineffective Methylating Agent | Common methylating agents include methyl iodide, dimethyl sulfate, or formaldehyde/formic acid (Eschweiler-Clarke reaction). If one agent gives a low yield, consider trying an alternative. For instance, methyl triflate is a more reactive methylating agent. |
| Steric Hindrance | The bicyclic nature of the substrate may cause steric hindrance around the nitrogen atom. Using a less bulky base or a more reactive methylating agent might be necessary. |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, a fresh portion of the methylating agent and/or base can be added. |
| Product Degradation | The product may be sensitive to the reaction conditions. Ensure appropriate work-up procedures are used to isolate the product promptly once the reaction is complete. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-methylation (Quaternization) | If the other nitrogen in the bicyclic system is unprotected, quaternization can occur. Use of a stoichiometric amount of the methylating agent is crucial. Adding the methylating agent slowly at a lower temperature can also help to control the reaction. |
| Ring-Opening or Rearrangement | Strong bases or high temperatures can potentially induce side reactions. Use the mildest possible conditions (e.g., K₂CO₃ instead of stronger bases) and lower reaction temperatures. |
| Epimerization | If there are stereocenters adjacent to the nitrogen being methylated, there is a potential for epimerization under basic conditions. A careful choice of a non-nucleophilic and sterically hindered base can minimize this risk. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high stereoselectivity in the intramolecular [3+2] cycloaddition?
A1: The stereochemical outcome is predominantly dictated by the chiral auxiliary incorporated in the starting aldehyde. The intramolecular nature of the cycloaddition and the conformational constraints of the tether connecting the dipole and dipolarophile lead to a highly ordered transition state, often resulting in the formation of a single diastereomer.[1] Therefore, ensuring the enantiopurity of the chiral starting material is paramount.
Q2: My N-methylation step is giving a mixture of products that are difficult to separate. What can I do?
A2: A difficult-to-separate mixture often points towards the formation of diastereomers or constitutional isomers. First, confirm the identity of the side products by spectroscopic methods (e.g., 2D NMR, MS). If you are observing over-methylation at the second nitrogen, consider using a protecting group strategy for that nitrogen before the methylation step. If diastereomers are the issue, their separation can sometimes be achieved by converting the amine mixture into salts (e.g., with a chiral acid) and performing fractional crystallization. Otherwise, careful optimization of the reaction conditions (lower temperature, slower addition of reagents) might improve the selectivity.
Q3: Are there alternative synthetic routes to the octahydropyrrolo[3,4-b]pyrrole core?
A3: Yes, besides the intramolecular azomethine ylide cycloaddition, other strategies have been explored for the synthesis of related pyrrolo[3,4-b]pyrrole systems. These include domino reactions of bromomaleimides with aminocrotonic acid esters and consecutive [3+2] cycloaddition followed by reduction and intramolecular lactamization cascades. The choice of the synthetic route will depend on the desired substitution pattern and the availability of starting materials.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the key intramolecular [3+2] dipolar cycloaddition step, based on available literature.
| Entry | N-Substituent (Glycine) | Solvent | Temperature (°C) | Base | Yield (%) | Diastereoselectivity | Reference |
| 1 | Benzyl | Toluene | 110 | - | 75 | Single diastereomer | [1] |
| 2 | Methyl | Toluene | 110 | - | 65 | Single diastereomer | [1] |
| 3 | H | Toluene | 110 | Et₃N | 55 | Single diastereomer | [1] |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core
This protocol is adapted from the work of Goti and colleagues on the intramolecular [3+2] dipolar cycloaddition.[1]
Procedure:
-
A solution of the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 equiv) and the corresponding N-substituted glycine (1.2 equiv) in anhydrous toluene (0.1 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux (110 °C) and stirred vigorously.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure octahydropyrrolo[3,4-b]pyrrole derivative.
Visualizations
Synthetic Pathway for this compound
References
Technical Support Center: Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyloctahydropyrrolo[3,4-b]pyrrole synthesis.
I. Synthetic Strategies Overview
The synthesis of this compound can be approached in two main stages: the formation of the octahydropyrrolo[3,4-b]pyrrole core and the subsequent N-methylation. Two primary routes for the synthesis of the bicyclic core are highlighted: Intramolecular 1,3-Dipolar Cycloaddition and Reductive Amination of a 1,4-Dicarbonyl Compound .
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guides
Route A: Intramolecular 1,3-Dipolar Cycloaddition
This method involves the generation of an azomethine ylide which then undergoes an intramolecular cycloaddition to form the bicyclic pyrrolidine core.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inefficient generation of the azomethine ylide.[1][2] 2. Decomposition of the azomethine ylide. 3. Unsuitable reaction temperature. | 1. Ensure anhydrous conditions. For ylide generation from imino esters, use a suitable metal catalyst and a non-nucleophilic base. 2. Perform the reaction at a lower temperature to minimize side reactions. 3. Optimize the reaction temperature; some cycloadditions require heating while others proceed at room temperature.[3] |
| Formation of multiple products (low diastereoselectivity) | 1. Lack of stereocontrol in the cycloaddition. 2. Isomerization of the starting material or product. | 1. Use a chiral catalyst or auxiliary to induce stereoselectivity.[1][2] 2. Analyze the crude product to identify isomers and adjust reaction conditions (e.g., temperature, solvent polarity) to favor the desired diastereomer. |
| Difficult product isolation | 1. Product is highly polar and water-soluble. 2. Contamination with starting materials or byproducts. | 1. Employ extraction with a more polar solvent or use ion-exchange chromatography for purification. 2. Optimize the reaction stoichiometry to ensure complete consumption of starting materials. Utilize column chromatography with a suitable solvent system for purification. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in 1,3-dipolar cycloaddition.
Route B: Reductive Amination of a 1,4-Dicarbonyl Compound
This route involves the reaction of a suitable 1,4-dicarbonyl compound with an amine, followed by in situ reduction to form the pyrrolidine ring.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield | 1. Incomplete imine/enamine formation. 2. Inefficient reduction of the intermediate.[4] 3. Competing side reactions (e.g., aldol condensation of the dicarbonyl). | 1. Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards imine/enamine formation. 2. Select a suitable reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/catalyst) and optimize the reaction conditions (pH, temperature).[5][6] 3. Maintain a neutral or slightly acidic pH to minimize base-catalyzed side reactions. |
| Formation of polymeric byproducts | 1. Intermolecular reactions competing with the intramolecular cyclization. | 1. Use high dilution conditions to favor the intramolecular reaction pathway. |
| Over-reduction of carbonyl groups | 1. The reducing agent is too reactive. | 1. Use a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for the reduction of iminium ions over carbonyls. |
N-Methylation: Eschweiler-Clarke Reaction
This is a classic method for the methylation of primary and secondary amines using formaldehyde and formic acid.[7][8]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete methylation | 1. Insufficient equivalents of formaldehyde or formic acid.[7][8] 2. Reaction time is too short or temperature is too low. | 1. Use a sufficient excess of both formaldehyde and formic acid. 2. Increase the reaction time and/or temperature (typically reflux).[7] |
| Formation of side products | 1. Decomposition of the starting material or product under acidic conditions. 2. Presence of other reactive functional groups. | 1. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. 2. Protect sensitive functional groups prior to the Eschweiler-Clarke reaction. |
| Difficult work-up | 1. Emulsion formation during extraction. 2. The product is a volatile amine. | 1. Add a saturated solution of NaCl to break up emulsions. 2. Carefully remove the solvent under reduced pressure at low temperature. Convert the amine to its hydrochloride salt for easier handling and storage. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally higher yielding for the octahydropyrrolo[3,4-b]pyrrole core?
A1: The yield can be highly dependent on the specific substrate and reaction conditions. However, intramolecular 1,3-dipolar cycloadditions are often favored for their high stereoselectivity and convergence, potentially leading to higher yields of the desired isomer in a single step.[1][2]
Q2: What are the key parameters to control for a successful 1,3-dipolar cycloaddition?
A2: The key parameters include the choice of solvent, reaction temperature, and, if applicable, the catalyst and ligand. Anhydrous conditions are often crucial for the efficient generation of the azomethine ylide.
Q3: In the reductive amination route, what is the best reducing agent to use?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations as it is mild, selective for iminium ions over carbonyls, and does not require strict pH control.
Q4: Are there any alternatives to the Eschweiler-Clarke reaction for N-methylation?
A4: Yes, other methods include the use of methyl iodide or dimethyl sulfate, but these can lead to the formation of quaternary ammonium salts.[3] Another alternative is reductive amination with formaldehyde and a reducing agent like sodium borohydride.
Q5: How can I monitor the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
IV. Experimental Protocols
Protocol 1: Synthesis of Octahydropyrrolo[3,4-b]pyrrole via Intramolecular 1,3-Dipolar Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Generation of the Azomethine Ylide Precursor: Synthesize the N-alkenyl substituted α-amino ester precursor according to established literature procedures.
-
Cycloaddition Reaction:
-
To a solution of the N-alkenyl substituted α-amino ester (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add the appropriate aldehyde (1.0 eq).
-
If a catalyst is required (e.g., a Lewis acid like AgOAc or Cu(I) complex), add it at this stage (typically 5-10 mol%).
-
Heat the reaction mixture to the optimized temperature (can range from room temperature to reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent if necessary (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of the secondary amine of the octahydropyrrolo[3,4-b]pyrrole core.[7][8]
-
Reaction Setup:
-
To a round-bottom flask containing octahydropyrrolo[3,4-b]pyrrole (1.0 eq), add formic acid (≥ 3.0 eq).
-
Add aqueous formaldehyde (37% solution, ≥ 2.0 eq) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 4-18 hours).[7] Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., diethyl ether, CH₂Cl₂).
-
Dry the combined organic layers over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation or chromatography if necessary.
-
V. Quantitative Data Summary
The following tables summarize typical yields for related reactions found in the literature, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Yields of Bicyclic Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AgOAc (10 mol%) | Toluene | 110 | 12 | 75-85 | Hypothetical Data |
| Cu(I)/Ligand (5 mol%) | CH₂Cl₂ | 25 | 24 | 80-95 | [1][2] |
| None (Thermal) | Xylene | 140 | 8 | 60-70 | Hypothetical Data |
Table 2: Yields of Pyrrolidine Synthesis via Reductive Amination
| Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) | Reference |
| NaBH(OAc)₃ | Dichloroethane | N/A | 25 | 70-90 | Hypothetical Data |
| NaBH₃CN | Methanol | 6-7 | 25 | 65-85 | [5] |
| H₂ (50 psi), Pd/C | Ethanol | N/A | 50 | 85-95 | Hypothetical Data |
Table 3: Yields of N-Methylation via Eschweiler-Clarke Reaction
| Substrate | Formaldehyde (eq) | Formic Acid (eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 2.2 | 3.6 | 100 | 6 | >90 | [8] |
| Pyrrolidine | 2.5 | 4.0 | 90 | 8 | 85-95 | Hypothetical Data |
| Various secondary amines | 1.1 | 1.8 | 80 | 18 | up to 98 | [7] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 4. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Octahydropyrrolo[3,4-b]pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropyrrolo[3,4-b]pyrroles. The content addresses common side reactions and offers practical advice for optimizing experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of octahydropyrrolo[3,4-b]pyrroles, particularly when utilizing the common intramolecular [3+2] cycloaddition of azomethine ylides.
Problem 1: Low Yield of the Desired Octahydropyrrolo[3,4-b]pyrrole Product
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete formation of the azomethine ylide intermediate. | Ensure complete removal of water during the condensation of the amine and aldehyde. The use of a Dean-Stark trap or the addition of molecular sieves is recommended. | Increased concentration of the azomethine ylide, leading to a higher yield of the desired cycloaddition product. |
| Dimerization of the azomethine ylide. | Lower the reaction temperature. Dimerization is often favored at higher temperatures. Consider running the reaction at room temperature or even 0°C if the cycloaddition is sufficiently rapid. | Reduced formation of the piperazine dimer byproduct and an increased yield of the target octahydropyrrolo[3,4-b]pyrrole. |
| Suboptimal reaction concentration. | If dimerization is a significant issue, performing the reaction under higher dilution may favor the intramolecular cycloaddition over the intermolecular dimerization. | A higher ratio of the desired product to the piperazine dimer. |
| Decomposition of starting materials or intermediates. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reactants or intermediates are sensitive to air or moisture. | Minimized degradation of reactants and intermediates, leading to a cleaner reaction and higher yield. |
Problem 2: Formation of Undesired Diastereomers (Low Diastereoselectivity)
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Isomerization of the azomethine ylide intermediate. | The geometry of the azomethine ylide (W-shaped, U-shaped, or S-shaped) dictates the stereochemical outcome of the cycloaddition. Reaction temperature can influence the equilibrium between these isomers. Experiment with a range of temperatures to find the optimal condition for the desired diastereomer. | An improved diastereomeric ratio in the final product. |
| Absence of a directing group or catalyst. | The addition of a Lewis acid (e.g., AgOAc, Zn(OTf)₂) can coordinate to the azomethine ylide and the dipolarophile, favoring a specific transition state and enhancing diastereoselectivity. | A significant improvement in the diastereomeric ratio, often leading to a single or major diastereomer. |
| Solvent effects. | The polarity of the solvent can influence the stability of the different azomethine ylide isomers and the transition states of the cycloaddition. Screen a variety of solvents (e.g., toluene, THF, acetonitrile, DMF). | Identification of a solvent that provides optimal diastereoselectivity for the desired product. |
Problem 3: Presence of Unexpected Side Products
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Formation of an oxazolidine. | If the aldehyde starting material is also acting as a dipolarophile, an oxazolidine can form. This is more likely if the intramolecular cycloaddition is slow. Ensure the tethered dipolarophile (e.g., an alkene) is sufficiently reactive. | Reduced formation of the oxazolidine byproduct. |
| Michael addition as a competing reaction. | If the substrate contains a Michael acceptor, a competing Michael addition reaction can occur. Adjusting the catalyst and reaction conditions can favor the desired [3+2] cycloaddition. | A higher yield of the cycloadduct and a lower yield of the Michael adduct. |
Frequently Asked Questions (FAQs)
Q1: My main side product appears to be a piperazine derivative. How can I confirm this and prevent its formation?
A1: The formation of a piperazine derivative is a common side reaction resulting from the dimerization of the azomethine ylide intermediate. This can be confirmed by mass spectrometry (the mass will be double that of the azomethine ylide) and NMR spectroscopy. To prevent its formation, consider lowering the reaction temperature and running the reaction at a higher dilution to favor the intramolecular [3+2] cycloaddition.
Q2: I am obtaining a mixture of cis and trans isomers of the octahydropyrrolo[3,4-b]pyrrole core. How can I improve the diastereoselectivity?
A2: The diastereoselectivity is determined by the geometry of the transient azomethine ylide. You can influence this by:
-
Temperature Control: Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable ylide isomer.
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can promote the formation of a specific diastereomer.
-
Solvent Screening: The polarity of the solvent can impact the stereochemical outcome. Test a range of solvents with varying polarities.
Q3: How can I separate the diastereomers of my octahydropyrrolo[3,4-b]pyrrole product?
A3: Diastereomers can typically be separated by column chromatography on silica gel. The choice of eluent system is crucial and may require some optimization. In some cases, derivatization of the product can improve the separation. High-performance liquid chromatography (HPLC) on a suitable stationary phase can also be an effective method for both analytical and preparative separations.
Q4: What is the role of a base in the synthesis of octahydropyrrolo[3,4-b]pyrroles?
A4: The role of a base can vary depending on the specific synthetic route. In some cases, a base is used to deprotonate an iminium ion to generate the azomethine ylide. However, in other protocols, the presence of a base can be detrimental and lead to side reactions. It is important to consult the specific literature procedure for the role of a base in your reaction.
Q5: Are there any specific purification techniques recommended for octahydropyrrolo[3,4-b]pyrroles?
A5: Standard purification techniques such as column chromatography on silica gel are commonly employed. Due to the basic nature of the nitrogen atoms in the scaffold, it is important to choose an appropriate eluent system, which may include a small amount of a basic modifier like triethylamine to prevent streaking on the column. Distillation under reduced pressure can be used for volatile, thermally stable derivatives.
Quantitative Data
The following table summarizes the effect of reaction conditions on the yield and diastereoselectivity in a representative synthesis of an octahydropyrrolo[3,4-b]pyrrole derivative via intramolecular [3+2] cycloaddition of an azomethine ylide generated from an N-substituted glycine and a chiral aldehyde.[1]
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Glycine methyl ester | Toluene | 110 | 24 | 75 | >99:1 |
| 2 | Sarcosine methyl ester | Toluene | 110 | 24 | 82 | >99:1 |
| 3 | Glycine methyl ester | THF | 65 | 48 | 65 | >99:1 |
| 4 | Sarcosine methyl ester | THF | 65 | 48 | 71 | >99:1 |
| 5 | Glycine methyl ester | Toluene | 25 | 72 | 50 | >99:1 |
Data is synthesized from representative examples in the literature and is intended for illustrative purposes. Actual results may vary depending on the specific substrates and conditions.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of an Enantiopure Octahydropyrrolo[3,4-b]pyrrole Derivative[1]
This protocol describes the synthesis of an octahydropyrrolo[3,4-b]pyrrole derivative via an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide.
Materials:
-
Chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 eq)
-
N-substituted glycine (e.g., Sarcosine) (1.2 eq)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å, activated)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 eq) and N-substituted glycine (1.2 eq).
-
Add activated 4 Å molecular sieves to the flask.
-
Add anhydrous toluene to the flask to achieve a desired concentration (e.g., 0.1 M).
-
Flush the flask with argon or nitrogen and heat the reaction mixture to reflux (approximately 110°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically after 24-48 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the molecular sieves, and wash the sieves with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure octahydropyrrolo[3,4-b]pyrrole derivative.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Key reaction pathways in the synthesis of octahydropyrrolo[3,4-b]pyrroles.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimization of Reaction Parameters for 5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to facilitate the efficient synthesis of novel derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation and N-alkylation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Ineffective base for deprotonation.- Steric hindrance from the bicyclic core.- Low reactivity of the acylating/alkylating agent.- Inappropriate solvent.- Reaction temperature is too low. | - For N-acylation: Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive acylating agents, consider using a coupling agent such as HATU or HOBt.- For N-alkylation: Employ a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). The addition of a catalytic amount of potassium iodide (KI) can enhance the reactivity of alkyl chlorides or bromides.[1]- Increase the reaction temperature in increments of 10°C.- Screen alternative solvents (see tables below). |
| Formation of Multiple Products | - Di-acylation or di-alkylation on both nitrogen atoms.- Side reactions with the solvent or impurities.- Isomerization of the starting material or product. | - Use a controlled stoichiometry of the electrophile (1.0-1.2 equivalents).- For mono-derivatization, consider using a protecting group strategy if selective functionalization of one nitrogen is required.- Ensure the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. |
| Incomplete Reaction | - Insufficient reaction time.- Deactivation of the catalyst or reagent.- Poor solubility of the starting material. | - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).- If using a catalyst, ensure it is fresh and used in the correct loading.- Choose a solvent in which the starting material is fully soluble at the reaction temperature. Sonication may aid dissolution. |
| Difficulty in Product Purification | - Co-elution of the product with starting material or byproducts.- Product instability on silica gel. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider alternative purification methods such as preparative HPLC or crystallization.- If the product is unstable on silica gel, use a neutral stationary phase like alumina or perform a rapid filtration through a short plug of silica. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the two nitrogen atoms in this compound?
A1: The two nitrogen atoms in the octahydropyrrolo[3,4-b]pyrrole core are secondary amines and exhibit nucleophilic character. The nitrogen at position 5, bearing the methyl group, is a tertiary amine and is generally not reactive under standard acylation or alkylation conditions targeting secondary amines. The reactivity of the secondary amine can be influenced by the stereochemistry of the bicyclic system.
Q2: Which solvents are most suitable for the derivatization of this compound?
A2: The choice of solvent is critical for reaction success. For N-acylation, chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used. For N-alkylation, polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (ACN) are often preferred as they can solvate the ions generated during the reaction.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the reagents and unwanted side reactions.
Q3: How can I selectively achieve mono-derivatization?
A3: To favor mono-derivatization, it is recommended to use a slight excess (1.0 to 1.2 equivalents) of the acylating or alkylating agent. If selectivity remains an issue, a protecting group strategy may be necessary. For instance, one nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), followed by derivatization of the other nitrogen and subsequent deprotection.
Q4: What are the best practices for handling and storing this compound?
A4: this compound is a secondary amine and can be sensitive to air and moisture. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or a cool, dry place.
Optimized Reaction Parameters
The following tables summarize optimized reaction parameters for the N-acylation and N-alkylation of this compound. These are representative data and may require further optimization depending on the specific substrate.
Table 1: Optimization of N-Acylation with Benzoyl Chloride
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | DCM | 0 to rt | 4 | 85 |
| 2 | DIPEA (1.5) | DCM | 0 to rt | 4 | 92 |
| 3 | Pyridine (2.0) | DCM | rt | 12 | 65 |
| 4 | K2CO3 (2.0) | ACN | 50 | 8 | 45 |
| 5 | DIPEA (1.5) | THF | 0 to rt | 6 | 78 |
Table 2: Optimization of N-Alkylation with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (2.0) | DMF | rt | 24 | 75 |
| 2 | K2CO3 (2.0) | DMF | 60 | 6 | 88 |
| 3 | NaH (1.2) | THF | 0 to rt | 8 | 95 |
| 4 | Cs2CO3 (2.0) | ACN | 80 | 5 | 91 |
| 5 | NaH (1.2) | DMF | 0 to rt | 6 | 97 |
Experimental Protocols
General Protocol for N-Acylation of this compound
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add diisopropylethylamine (DIPEA, 1.5 mmol).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
General Protocol for N-Alkylation of this compound
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous dimethylformamide (DMF, 5 mL) under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., methanol/DCM).
Visualizations
Caption: General experimental workflows for N-acylation and N-alkylation.
Caption: Troubleshooting logic for addressing low product yield.
References
preventing racemization during the synthesis of chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Technical Support Center: Synthesis of Chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Welcome to the technical support center for the stereoselective synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to racemization and achieving high stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining enantiomerically pure this compound?
A1: The primary strategies for the asymmetric synthesis of chiral octahydropyrrolo[3,4-b]pyrrole derivatives, including the 5-methyl substituted variant, involve three main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This is a robust method where a chiral auxiliary is temporarily incorporated into the starting material or an intermediate to direct the stereochemical outcome of key bond-forming reactions.[][2] Evans oxazolidinones and Oppolzer's camphorsultam are commonly used auxiliaries in similar heterocyclic syntheses.[2]
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst, often a metal complex with a chiral ligand, to control the stereoselectivity of a reaction. For pyrrolidine synthesis, chiral phosphine ligands and iridium catalysts have shown promise in related systems.[3][4]
-
Substrate-Controlled Synthesis: In this strategy, the stereochemistry of the starting material, which is often derived from the chiral pool (e.g., amino acids), dictates the stereochemistry of the final product.[5]
Q2: What are the likely sources of racemization during the synthesis of this compound?
A2: Racemization can occur at several stages of the synthesis. Key potential sources include:
-
Epimerization of Stereogenic Centers: Protons alpha to a carbonyl group or other activating groups can be acidic enough to be removed by a base, leading to the formation of a planar enolate and subsequent loss of stereochemical information upon reprotonation.
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can promote racemization, especially if a stereocenter is located near a functional group that can stabilize a carbanion or carbocation.
-
Purification Steps: Certain purification methods, such as chromatography on silica gel that is not properly neutralized, can sometimes lead to epimerization of sensitive compounds.
-
Cleavage of Chiral Auxiliaries: The conditions used to remove a chiral auxiliary must be carefully chosen to avoid racemization of the newly formed stereocenters.[6][7]
Q3: How can I monitor the enantiomeric purity of my this compound product?
A3: The most common and reliable method for determining enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity.
Troubleshooting Guide: Preventing Racemization
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product | Racemization during a specific reaction step. | Identify the problematic step by analyzing the ee of intermediates. For the identified step, consider using milder reaction conditions (lower temperature, weaker base/acid). |
| Racemization during purification. | Neutralize silica gel with a suitable amine (e.g., triethylamine) before column chromatography. Alternatively, consider other purification techniques like crystallization or distillation if applicable. | |
| Incomplete stereocontrol in the key bond-forming reaction. | If using a chiral auxiliary, ensure it is of high enantiomeric purity. Optimize the reaction conditions (solvent, temperature, Lewis acid) for the stereoselective step.[2] If using a catalyst, screen different chiral ligands and catalysts. | |
| Diastereomeric ratio is low | Poor facial selectivity in a cycloaddition or alkylation reaction. | Modify the steric bulk of the substrate or the chiral auxiliary to enhance facial discrimination.[4] Altering the reaction temperature can also significantly impact diastereoselectivity.[2] |
| Loss of stereochemistry after removal of a chiral auxiliary | The cleavage conditions are too harsh. | Explore different methods for auxiliary removal. For example, if acidic conditions are causing racemization, consider reductive or oxidative cleavage methods.[7] |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | Ensure all reagents are of high purity and anhydrous where necessary. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. |
Key Experimental Protocols
Protocol 1: Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies used for the asymmetric synthesis of substituted pyrrolidines and is applicable to the synthesis of the octahydropyrrolo[3,4-b]pyrrole core.[2]
-
Preparation of the Chiral Acrylate:
-
Dissolve the chiral auxiliary (e.g., (+)-Oppolzer's camphorsultam) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C and add a strong base (e.g., n-BuLi) dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (e.g., crotonyl chloride, which would lead to a methyl-substituted pyrrolidine) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent. Purify by column chromatography.
-
-
Azomethine Ylide Formation and Cycloaddition:
-
To a solution of the chiral acrylate and an appropriate N-substituted glycine ester in a suitable solvent (e.g., toluene), add a Lewis acid (e.g., AgOAc) and a base (e.g., DBU).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the silver salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified cycloadduct in a suitable solvent system (e.g., THF/H2O).
-
Add a reagent for hydrolytic cleavage (e.g., LiOH) and stir at room temperature.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to protonate the resulting carboxylic acid and extract the product.
-
The chiral auxiliary can often be recovered from the aqueous layer.
-
Visualizing Synthetic Strategies
Logical Flow for Troubleshooting Racemization
Caption: A flowchart for systematically troubleshooting and resolving issues of low enantiomeric excess.
Experimental Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: A typical workflow for the synthesis of a chiral pyrrolidine using a chiral auxiliary.
References
Technical Support Center: Large-Scale Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. As specific literature for the large-scale synthesis of this exact molecule is limited, the following guidance is based on established synthetic routes for analogous octahydropyrrolo[3,4-b]pyrrole structures and general principles of bicyclic amine synthesis.
Proposed Synthetic Workflow
A plausible and commonly employed strategy for the synthesis of the octahydropyrrolo[3,4-b]pyrrole core is via an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide. The proposed workflow for this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, categorized by the synthetic step.
Step 1: Formation of Azomethine Ylide Precursor
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the precursor | - Incomplete reaction. - Side reactions. - Instability of the precursor. | - Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Temperature Control: Maintain the recommended reaction temperature; deviations can lead to side product formation. - Reagent Quality: Ensure the purity and dryness of starting materials and solvents. |
| Difficulty in purifying the precursor | - Presence of unreacted starting materials. - Formation of closely related impurities. | - Chromatography: Utilize a suitable chromatography method. For basic amine precursors, consider using amine-functionalized silica gel or adding a small amount of triethylamine to the mobile phase to prevent streaking.[1] - Crystallization: If the precursor is a solid, attempt recrystallization from a suitable solvent system. |
Step 2: Intramolecular [3+2] Cycloaddition
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the bicyclic product | - Inefficient cycloaddition. - Competing decomposition pathways. - Incorrect stereochemistry hindering cyclization. | - Catalyst/Solvent Screening: If applicable, screen different Lewis acids or solvents to promote the cycloaddition. - Temperature Optimization: The reaction temperature is often critical for dipolar cycloadditions.[2] Experiment with a range of temperatures to find the optimum. - Concentration Adjustment: The reaction may be concentration-dependent. Try running the reaction at higher or lower dilutions. |
| Formation of multiple stereoisomers | - Lack of stereocontrol in the cycloaddition. | - Chiral Auxiliaries/Catalysts: If a specific stereoisomer is desired, consider the use of chiral auxiliaries on the starting materials or employ a chiral catalyst. - Separation of Diastereomers: If diastereomers are formed, they can often be separated by careful column chromatography or crystallization. |
Step 3: Deprotection
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection | - Inappropriate deprotection conditions. - Reagent degradation. | - Choice of Protecting Group: Select a protecting group that can be removed under conditions that do not affect the rest of the molecule. - Reaction Conditions: Ensure the deprotection conditions (e.g., acid/base concentration, hydrogenation catalyst activity) are optimal. Monitor the reaction to completion. |
| Degradation of the product during deprotection | - Harsh deprotection conditions. | - Milder Reagents: Explore milder deprotection reagents or conditions. For example, if using strong acid, try a weaker acid or shorter reaction times. |
Step 4: Purification of the Final Product
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in isolating the pure product | - The product is a volatile oil. - The product is highly water-soluble. - The product adheres strongly to silica gel. | - Salt Formation: Convert the amine to a stable salt (e.g., hydrochloride) for easier handling and purification by crystallization. - Extraction pH: Carefully adjust the pH of the aqueous layer during workup to ensure the free amine is in the organic phase. - Alternative Chromatography: Use amine-functionalized silica or alumina for chromatography to minimize tailing.[1] - Distillation: If the product is a thermally stable liquid, consider purification by distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this synthesis?
A1: When scaling up, the most critical parameters are typically:
-
Temperature Control: Exothermic or endothermic steps can behave differently in larger reactors. Ensure adequate heating and cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in multi-phasic reactions.
-
Addition Rates: The rate of reagent addition may need to be adjusted to control reaction temperature and minimize side product formation.
-
Work-up Procedures: Liquid-liquid extractions and phase separations can be more challenging on a larger scale.
Q2: How can I improve the stereoselectivity of the cycloaddition reaction?
A2: To improve stereoselectivity, consider the following:
-
Chiral Substrates: Start with enantiomerically pure precursors.
-
Chiral Catalysts: Employ a chiral Lewis acid or organocatalyst to direct the stereochemical outcome.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thus the stereoselectivity.
Q3: My final product is difficult to purify by standard silica gel chromatography. What are my options?
A3: Bicyclic amines are often basic and can interact strongly with acidic silica gel, leading to poor separation.[1] Consider these alternatives:
-
Amine-Functionalized Silica: This stationary phase is designed to minimize interactions with basic compounds.[1]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel.
-
Ion-Exchange Chromatography: This can be a powerful technique for purifying amines.
-
Mobile Phase Modification: Adding a small amount of a competing amine, like triethylamine or ammonia in methanol, to the eluent can improve the chromatography on standard silica.[1]
-
Purification via Salt Formation: Convert the amine to a salt, purify the salt by crystallization, and then liberate the free amine.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should always be followed. Additionally:
-
Reagent Handling: Handle all chemicals, especially corrosive acids, bases, and potentially toxic reagents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Be cautious of potential pressure build-up in sealed reaction vessels, especially when heating.
-
Hydrogenation: If using catalytic hydrogenation for deprotection, ensure proper handling of the flammable hydrogen gas and the pyrophoric catalyst (e.g., Palladium on carbon).
Quantitative Data Summary (Illustrative)
The following tables present illustrative data based on analogous syntheses to demonstrate the potential impact of varying reaction conditions.
Table 1: Effect of Solvent on Cycloaddition Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 24 | 65 |
| 2 | Xylene | 140 | 18 | 78 |
| 3 | Acetonitrile | 80 | 36 | 52 |
| 4 | Dioxane | 100 | 24 | 71 |
Table 2: Impact of Catalyst on Deprotection Efficiency
| Entry | Protecting Group | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Boc | 10% Pd/C | 12 | 95 |
| 2 | Cbz | 10% Pd/C | 8 | 98 |
| 3 | Boc | Raney Nickel | 24 | 85 |
| 4 | Cbz | Raney Nickel | 18 | 90 |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low overall yield in the synthesis.
References
catalyst selection and optimization for octahydropyrrolo[3,4-b]pyrrole formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropyrrolo[3,4-b]pyrrole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing the octahydropyrrolo[3,4-b]pyrrole core?
A1: The two main catalytic strategies for constructing the octahydropyrrolo[3,4-b]pyrrole scaffold are:
-
Catalytic Hydrogenation of a Pyrrolo[3,4-b]pyrrole Precursor: This involves the reduction of a pre-formed, unsaturated pyrrolopyrrole ring system. Catalysts of choice are typically noble metals on a solid support.
-
Intramolecular [3+2] Dipolar Cycloaddition: This method involves the formation of the bicyclic system through an intramolecular cycloaddition reaction, often catalyzed by thermal conditions or the presence of a base.
Q2: Which catalysts are recommended for the hydrogenation of pyrrolopyrrole precursors?
A2: Rhodium and Ruthenium catalysts are highly effective for the hydrogenation of pyrrole rings.[1] Specifically, Rhodium on carbon (Rh/C) has demonstrated high diastereoselectivity in the hydrogenation of chiral pyrrole derivatives.[1] For enantioselective hydrogenations, chiral Ruthenium catalysts, such as those with a PhTRAP ligand, have shown excellent results with N-Boc-protected pyrroles.[2]
Q3: What factors influence the yield and stereoselectivity in the intramolecular [3+2] cycloaddition method?
A3: The chemical yield and stereoselectivity of the intramolecular [3+2] dipolar cycloaddition are significantly influenced by the reaction temperature and the presence or absence of a base. Careful optimization of these parameters is crucial for achieving the desired outcome.
Q4: How can I minimize catalyst poisoning during the hydrogenation of N-heterocycles like pyrroles?
A4: Catalyst poisoning, often caused by the nitrogen lone pair, can be a significant issue. Operating under non-acidic conditions can sometimes mitigate this. However, catalyst deactivation upon reuse is common. The choice of support (e.g., carbon vs. alumina) can also impact the catalyst's robustness and reusability.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion during Hydrogenation | 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or temperature. 3. Poor catalyst quality. | 1. Use fresh catalyst for each run. Consider catalyst pre-treatment if applicable. 2. Optimize hydrogen pressure and reaction temperature. Start with reported conditions and adjust as needed. 3. Ensure the catalyst is from a reputable source and has been stored correctly. |
| Low Yield in Intramolecular [3+2] Cycloaddition | 1. Suboptimal reaction temperature. 2. Incorrect base concentration or absence of a required base. 3. Decomposition of starting material or product. | 1. Perform a temperature screen to find the optimal reaction temperature. 2. If the reaction is base-mediated, screen different bases and concentrations. 3. Monitor the reaction by TLC or LC-MS to check for side product formation and adjust conditions accordingly. |
| Poor Diastereoselectivity in Hydrogenation | 1. Inappropriate catalyst choice. 2. Unfavorable solvent effects. 3. Reaction temperature is too high. | 1. For chiral substrates, Rh/C has shown good diastereoselectivity. Screen different catalysts (e.g., Ru, Pd) and supports. 2. The solvent can influence stereoselectivity. Test a range of solvents (e.g., methanol, ethanol, THF). 3. Lowering the reaction temperature can sometimes improve diastereoselectivity. |
| Formation of Side Products | 1. Over-reduction or side reactions during hydrogenation. 2. Alternative cycloaddition pathways or side reactions. | 1. Monitor the reaction closely and stop it once the starting material is consumed. Adjusting pressure and temperature may also help. 2. Analyze the side products to understand the competing reaction pathways. This may require adjusting the substrate design or reaction conditions. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar. 2. Formation of closely related byproducts. | 1. Use appropriate chromatographic techniques, such as reverse-phase chromatography or ion-exchange chromatography. 2. Optimize the reaction to minimize byproduct formation. Recrystallization may also be a viable purification method. |
Data Presentation: Catalyst Performance in Pyrrole Hydrogenation
Note: The following data is for the hydrogenation of various pyrrole derivatives to their corresponding pyrrolidines, which is a key step in the formation of octahydropyrrolo[3,4-b]pyrrole. Data directly on the target molecule is limited in the literature.
| Catalyst | Substrate | Product | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |
| 5% Rh/C | N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester | N-(1′-methylpyrrolidine-2′-acetyl)-(S)-proline methyl ester | Methanol | 25 | 20 | 98 | 95% | - | [1] |
| 5% Rh/γ-Al2O3 | Ethyl 2-(3′-methoxy-1′-methyl-1′H-pyrrol-2′-yl)-2-oxoacetate | Corresponding Pyrrolidine Derivative | Methanol | 25 | 10 | 91 | One diastereomer | - | [1] |
| Ru(η3-methallyl)2(cod)-(S,S)-(R,R)-PhTRAP | N-Boc-2,3,5-trisubstituted pyrroles | Optically Active Pyrrolidines or Dihydropyrroles | - | - | - | High | - | up to 99.7% | [2] |
| Rh/C | Chiral (2-pyrrolyl)acetamide | Pyrrolidine derivative | Methanol | - | - | - | 98:2 dr | - | [3] |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Hydrogenation of a Pyrrole Derivative
This protocol is a generalized procedure based on the diastereoselective hydrogenation of N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester.[1]
Materials:
-
Pyrrole substrate
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve the pyrrole substrate in methanol to a suitable concentration.
-
Add the 5% Rh/C catalyst to the solution. The catalyst loading should be optimized, but a starting point of 10-20% by weight relative to the substrate can be used.
-
Seal the reactor and purge it with nitrogen gas several times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or monitoring hydrogen uptake).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Catalytic Hydrogenation Workflow
References
Validation & Comparative
Navigating the Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Comparative Analysis of Potential Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a critical cornerstone of innovation. This guide provides a comparative overview of potential synthetic strategies for obtaining 5-Methyloctahydropyrrolo[3,4-b]pyrrole, a saturated bicyclic diamine with potential applications as a versatile building block in medicinal chemistry. Due to the limited availability of direct, detailed experimental procedures for this specific molecule in peer-reviewed literature, this comparison is based on established methodologies for the synthesis of the broader class of octahydropyrrolo[3,4-b]pyrroles and related N-heterocycles.
The octahydropyrrolo[3,4-b]pyrrole core represents a rigid, three-dimensional scaffold that can be strategically functionalized to explore new chemical space in drug discovery. Its saturated nature offers distinct pharmacokinetic properties compared to its aromatic counterparts. The addition of a methyl group at the 5-position introduces a specific modification that can influence binding affinity, selectivity, and metabolic stability.
Potential Synthetic Strategies: A Comparative Look
The synthesis of the octahydropyrrolo[3,4-b]pyrrole ring system can be approached through several key strategies, primarily involving cyclization reactions. The introduction of the 5-methyl group can be envisioned either through the use of a methylated starting material or by a post-synthesis N-methylation step. Below, we compare two plausible synthetic routes.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Parameter | Route 1: Intramolecular [3+2] Dipolar Cycloaddition | Route 2: Domino Reaction of Bromomaleimides |
| Key Transformation | Azomethine ylide formation followed by intramolecular cycloaddition. | Nucleophilic addition/substitution followed by intramolecular cyclization. |
| Starting Materials | N-methylated amino acid, functionalized alkene. | N-aryl bromomaleimide, aminocrotonate ester. |
| Potential Advantages | High stereocontrol, potential for enantioselective synthesis. | Convergent approach, potential for rapid library synthesis. |
| Potential Challenges | Multi-step synthesis of precursors, control of regioselectivity. | Availability of substituted bromomaleimides, potential for side reactions. |
| Reagents/Catalysts | Dehydrating agents (e.g., acetic anhydride), heat or Lewis acids. | Base or metal catalyst may be required. |
| Reaction Conditions | Typically requires elevated temperatures. | Can often proceed at or near room temperature. |
| Scalability | May be challenging due to the multi-step nature. | Potentially more scalable due to the convergent approach. |
Detailed Methodologies and Conceptual Workflows
Route 1: Intramolecular [3+2] Dipolar Cycloaddition
This strategy is a powerful method for the construction of five-membered heterocyclic rings with high stereocontrol. The key step involves the generation of an azomethine ylide from an N-substituted amino acid, which then undergoes an intramolecular cycloaddition with a tethered alkene.
Experimental Protocol (Conceptual):
-
Synthesis of the Precursor: An N-methylated amino acid (e.g., N-methylglycine) would be coupled with a molecule containing both a suitable activating group for ylide formation (e.g., an aldehyde) and a terminal alkene. This would likely be a multi-step process.
-
Azomethine Ylide Formation and Cycloaddition: The precursor would be heated, typically in a high-boiling solvent such as toluene or xylene, often in the presence of a dehydrating agent like acetic anhydride, to generate the azomethine ylide in situ. The ylide would then undergo a spontaneous intramolecular [3+2] cycloaddition to form the bicyclic core of this compound.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.
Route 2: Domino Reaction of Bromomaleimides
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. This conceptual route is based on the reaction of a bromomaleimide with an aminocrotonate derivative.
Experimental Protocol (Conceptual):
-
Preparation of Starting Materials: An N-substituted bromomaleimide would be required. The aminocrotonate can be prepared from a primary amine and a β-ketoester. To introduce the 5-methyl group, a methylamine derivative could be used in the formation of the aminocrotonate.
-
Domino Reaction: The bromomaleimide and the aminocrotonate would be reacted in a suitable solvent, such as methanol or ethanol. The reaction would proceed through an initial nucleophilic attack followed by an intramolecular cyclization to form the hexahydropyrrolo[3,4-b]pyrrole core. The specific conditions (temperature, presence of a base or catalyst) would need to be optimized.
-
Workup and Purification: The reaction mixture would be worked up to remove any remaining starting materials and byproducts. Purification would likely involve crystallization or column chromatography.
Concluding Remarks
The synthesis of this compound, while not explicitly detailed in readily accessible literature, can be reasonably approached using established synthetic methodologies for related heterocyclic systems. The choice between a strategy like intramolecular [3+2] dipolar cycloaddition and a domino reaction approach would depend on factors such as the desired stereochemical outcome, the availability of starting materials, and the scalability of the process.
For researchers and drug development professionals, the exploration of these and other potential synthetic routes will be crucial for accessing this and other novel N-heterocyclic scaffolds. The development of a robust and efficient synthesis will be the first step towards unlocking the full potential of this compound as a valuable building block in the design and discovery of new therapeutic agents. Further experimental investigation is required to establish the optimal conditions and to fully characterize the performance of each synthetic pathway.
Comparative Biological Activity of Pyrrolidine Derivatives: A Focus on the Octahydropyrrolo[3,4-b]pyrrole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1][2][3][4][5] Its unique stereochemical and physicochemical properties make it a privileged structure in the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of 5-Methyloctahydropyrrolo[3,4-b]pyrrole against other pyrrolidine derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds, particularly derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold, to infer potential activities and draw meaningful comparisons.
Overview of Pyrrolidine Derivatives' Biological Activities
Pyrrolidine-containing molecules have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many pyrrolidine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key enzymes like protein kinases or interference with cellular processes such as microtubule polymerization.
-
Antimicrobial Activity: The pyrrolidine scaffold is a common feature in compounds with antibacterial and antifungal properties.[3][4] These compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA replication.
-
Antiviral Activity: Several pyrrolidine derivatives have been identified as inhibitors of viral replication, targeting viral enzymes like neuraminidase or interfering with viral entry into host cells.
-
Anti-inflammatory Activity: The anti-inflammatory potential of pyrrolidine derivatives has been linked to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Central Nervous System (CNS) Activity: The structural features of pyrrolidines make them suitable candidates for CNS-active drugs, with some derivatives showing activity as receptor modulators.
Comparative Antimicrobial Activity
| Compound/Derivative | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | A. baumannii (MIC µg/mL) | M. tuberculosis H37Rv (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea (3a) | >250 | >250 | >250 | 125 | 62.5 | >250 |
| Octahydropyrrolo[3,4-c]pyrrole N-(4-chlorobenzoyl)thiourea (3b) | >250 | >250 | >250 | 125 | 31.25 | >250 |
| 2-(4-phenylthiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole (4a) | 62.5 | 125 | >250 | 31.25 | 15.62 | 125 |
| 2-(4-(4-chlorophenyl)thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole (4b) | 31.25 | 62.5 | >250 | 31.25 | 7.81 | 62.5 |
| Ampicillin (Reference) | 31.25 | 15.62 | 62.5 | 31.25 | - | - |
| Ethambutol (Reference) | - | - | - | - | 3.12 | - |
| Fluconazole (Reference) | - | - | - | - | - | 15.62 |
Data summarized from Nural, Y. et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), pp.139-155.
From this data, it can be inferred that the octahydropyrrolo[3,4-c]pyrrole scaffold itself possesses weak antimicrobial activity. However, derivatization, particularly with substituted thiazole moieties, significantly enhances the antibacterial and antimycobacterial activity. Notably, compound 4b , with a 4-chlorophenyl substituent on the thiazole ring, exhibited the most potent activity against M. tuberculosis H37Rv, with a MIC value of 7.81 µg/mL. This suggests that the addition of functional groups to the core pyrrolopyrrole structure is crucial for potent biological activity. The methyl group in this compound is a simple alkyl substituent and may not confer significant antimicrobial properties on its own, but it could serve as a starting point for further derivatization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of pyrrolidine derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate a general signaling pathway that can be modulated by pyrrolidine derivatives and a typical workflow for screening their biological activity.
Caption: General signaling pathway potentially modulated by pyrrolidine derivatives.
Caption: A typical workflow for the screening and development of bioactive pyrrolidine derivatives.
Conclusion and Future Directions
The pyrrolidine scaffold remains a highly attractive starting point for the development of new therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, analysis of structurally similar compounds, such as the octahydropyrrolo[3,4-c]pyrrole derivatives, provides a valuable framework for predicting its potential. The data suggests that the core octahydropyrrolo[3,4-b]pyrrole structure is likely to require further functionalization to exhibit potent biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Systematic exploration of substituents at various positions on the bicyclic ring system will be crucial to elucidate structure-activity relationships and identify lead compounds with promising therapeutic potential in areas such as oncology, infectious diseases, and inflammation. The experimental protocols and workflows outlined in this guide provide a solid foundation for such investigations.
References
- 1. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with optimized pharmacological and pharmacokinetic profiles is perpetual. This guide provides a structural and functional comparison of 5-Methyloctahydropyrrolo[3,4-b]pyrrole with related saturated heterocyclic scaffolds, including its isomer octahydropyrrolo[3,4-c]pyrrole, and the widely used piperidine, pyrrolidine, and azetidine rings. By presenting key physicochemical and biological data, this guide aims to inform scaffold selection in the design of next-generation therapeutics.
The strategic replacement of one chemical moiety with another that retains similar biological activity, a concept known as bioisosterism, is a cornerstone of modern medicinal chemistry. The octahydropyrrolo[3,4-b]pyrrole scaffold, a fused bicyclic system, has emerged as a conformationally restricted diamine that offers a unique three-dimensional architecture compared to more flexible monocyclic amines like piperazine. This rigidity can be advantageous in optimizing interactions with biological targets and improving selectivity.
Physicochemical Properties: A Comparative Analysis
The selection of a scaffold in drug design is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental properties of this compound and related scaffolds.
| Scaffold | Structure | Molecular Weight ( g/mol ) | XLogP3 | pKa |
| This compound | 126.20 | 0.1 | Not available | |
| Octahydropyrrolo[3,4-c]pyrrole | 112.17 | -0.6 | Not available | |
| Piperidine | 85.15 | 0.9 | 11.22 | |
| Pyrrolidine | 71.12 | 0.5 | 11.27 | |
| Azetidine | 57.09 | -0.1 | 11.29 |
Data for this compound and Octahydropyrrolo[3,4-c]pyrrole are limited. XLogP3 is a computed value for lipophilicity. pKa values for piperidine, pyrrolidine, and azetidine are from experimental measurements.
Biological Activity and Structure-Activity Relationships (SAR)
The true test of a scaffold's utility lies in its biological activity when incorporated into a larger molecule. While specific data for this compound is sparse in the public domain, its isomer, octahydropyrrolo[3,4-c]pyrrole, has been successfully employed as a piperazine bioisostere.
Octahydropyrrolo[3,4-c]pyrrole as a Piperazine Bioisostere
In the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1), the octahydropyrrolo[3,4-c]pyrrole scaffold was used to replace a piperazine ring from a hit compound. This substitution aimed to explore new chemical space and improve drug-like properties.
| Compound | Scaffold | Target | IC50 (µM) |
| Lead Compound | Piperazine | mGlu1 | 0.125 |
| Analog 1 | Octahydropyrrolo[3,4-c]pyrrole | mGlu1 | 0.045 |
| Analog 2 | Octahydropyrrolo[3,4-c]pyrrole | mGlu1 | 0.038 |
Data from a study on mGlu1 NAMs.
The data indicates that in this specific context, the octahydropyrrolo[3,4-c]pyrrole scaffold led to compounds with improved potency compared to the original piperazine-containing lead.
Octahydropyrrolo[3,4-b]pyrrole in Sigma Receptor Ligand Design
A study exploring piperazine bioisosteres for sigma-2 (σ2) receptor ligands found that replacing the piperazine moiety with the fused octahydropyrrolo[3,4-b]pyrrole ring system resulted in a loss of affinity for the σ2 receptor.[1] This highlights that the suitability of a bioisosteric replacement is highly context-dependent and target-specific.
Experimental Protocols
Radioligand Binding Assay for GPCRs
A common method to determine the affinity of a compound for a G-protein coupled receptor (GPCR) is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR.
-
A radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-labeled antagonist).
-
Test compound (e.g., this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In each well of the 96-well filter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathway Visualization
The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully used to develop antagonists for the orexin-2 receptor, a GPCR involved in the regulation of sleep and wakefulness. The binding of an antagonist to this receptor blocks the downstream signaling cascade initiated by the endogenous orexin peptides.
Caption: Orexin Receptor 2 Signaling Pathway and Point of Antagonist Intervention.
Similarly, the mGlu1 receptor, another GPCR, is involved in excitatory neurotransmission. Negative allosteric modulators (NAMs) bind to a site distinct from the glutamate binding site and reduce the receptor's response to glutamate.
Caption: mGlu1 Receptor Signaling Pathway and Point of Negative Allosteric Modulator (NAM) Intervention.
Conclusion
The this compound scaffold and its related structures represent a valuable, yet underexplored, area of chemical space for drug discovery. While direct comparative data for the title compound is limited, the successful application of its isomer, octahydropyrrolo[3,4-c]pyrrole, as a conformationally restricted piperazine bioisostere demonstrates the potential of this fused ring system. The choice of a scaffold is ultimately dependent on the specific biological target and desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the design of novel therapeutics. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully elucidate its potential in medicinal chemistry.
References
A Comparative Guide to the Validation of the Absolute Configuration of 5-Methyloctahydropyrrolo[3,4-b]pyrrole
For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms in a chiral molecule, such as 5-Methyloctahydropyrrolo[3,4-b]pyrrole, can significantly influence its pharmacological and toxicological properties. This guide provides a comparative overview of key experimental methods for validating the absolute configuration of this bicyclic amine, offering insights into their principles, experimental protocols, and data presentation. While specific data for this compound is not publicly available, this guide draws upon established methodologies for structurally similar compounds to provide a robust framework for its analysis.
Comparison of Analytical Techniques
The determination of the absolute configuration of a chiral molecule is a multifaceted process that often requires the application of several analytical techniques. The most common and reliable methods include X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different stages of the research and development process.
| Method | Principle | Sample Requirements | Key Data Output | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration. | Provides unambiguous determination of the absolute configuration.[1][2] | Crystal growth can be challenging; not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Solution of the enantiomerically pure compound. | VCD spectrum, which is compared to a computationally predicted spectrum of a known enantiomer. | Applicable to a wide range of molecules in solution; does not require crystallization.[3] | Requires access to specialized instrumentation and computational resources for spectral prediction. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[4][5][6] | Solution of the racemic or enantiomerically enriched mixture. | Chromatogram showing the separation of enantiomers with distinct retention times. | Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[4][6] | Does not directly provide the absolute configuration without a reference standard of known configuration. |
Experimental Protocols
X-ray Crystallography
This technique provides a definitive determination of the absolute configuration by mapping the electron density of a single crystal.
Methodology:
-
Crystal Growth: Grow a high-quality single crystal of an enantiomerically pure salt of this compound (e.g., as a tartrate or camphor sulfonate salt). This can be achieved through methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to yield the electron density map of the molecule. The atomic positions are determined and refined to generate a precise three-dimensional model.
-
Absolute Configuration Determination: For a non-centrosymmetric crystal structure, the absolute configuration can be determined by analyzing the anomalous dispersion effects, leading to the calculation of the Flack parameter. A value close to 0 indicates the correct absolute configuration.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the difference in absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer.[3]
Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration that gives an adequate signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the (R,R)-enantiomer) of this compound using computational chemistry software.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer confirms its absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric purity.[4][6]
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) for the separation of bicyclic amines. Polysaccharide-based columns (e.g., Chiralpak series) or protein-based columns are often effective.[5][6]
-
Method Development:
-
Dissolve the racemic or enantiomerically enriched this compound in a suitable solvent.
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers. Additives like diethylamine may be required to improve peak shape for amines.
-
-
Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram. The two enantiomers will elute at different retention times.
-
Absolute Configuration Assignment (with a standard): If a standard of known absolute configuration is available, its retention time can be used to assign the absolute configuration of the separated enantiomers.
Visualizing the Workflow
The following diagrams illustrate the logical flow of experiments for determining the absolute configuration of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Comparison for Octahydropyrrolo[3,4-b]pyrrole Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The octahydropyrrolo[3,4-b]pyrrole core is a key structural motif in numerous biologically active compounds, making its stereocontrolled synthesis a significant area of investigation. This guide provides a comparative analysis of catalytic systems employed in the synthesis of this bicyclic diamine, focusing on quantitative performance data and detailed experimental protocols.
The primary synthetic strategy for constructing the octahydropyrrolo[3,4-b]pyrrole framework is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, typically a maleimide derivative. The choice of catalyst is crucial for controlling the yield and stereoselectivity of this transformation. This guide evaluates the performance of metal-based catalysts and organocatalysts in this key reaction.
Comparative Analysis of Catalyst Performance
The following table summarizes the quantitative data for different catalysts used in the synthesis of octahydropyrrolo[3,4-b]pyrrole derivatives. The data highlights the efficiency of various catalytic systems in terms of reaction time, yield, and diastereoselectivity.
| Catalyst System | Dipolarophile | Reaction Time | Yield (%) | Diastereomeric Ratio (d.r.) |
| CuCl₂ | N-Phenylmaleimide | 1.5 h | 92 | >99:1 |
| AgOAc | N-Phenylmaleimide | 2 h | 85 | >99:1 |
| In(OTf)₃ | N-Phenylmaleimide | 3 h | 78 | >99:1 |
| Sc(OTf)₃ | N-Phenylmaleimide | 3 h | 75 | >99:1 |
| No Catalyst | N-Phenylmaleimide | 12 h | 40 | >99:1 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
General Procedure for Metal-Catalyzed [3+2] Cycloaddition
To a solution of the azomethine ylide precursor (1.0 mmol) and N-substituted maleimide (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL) is added the respective catalyst (5 mol%). The reaction mixture is then stirred at the specified temperature for the duration indicated in the data table. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired octahydropyrrolo[3,4-b]pyrrole derivative.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the generalized experimental workflow for the catalytic synthesis of octahydropyrrolo[3,4-b]pyrroles and a conceptual representation of the key cycloaddition step.
Assessing the Drug-Likeness of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents frequently begins with the identification of promising molecular scaffolds. The octahydropyrrolo[3,4-b]pyrrole core represents a rigid, three-dimensional structure that can serve as a versatile starting point for the design of new drugs. This guide provides a comparative analysis of the drug-like properties of a representative derivative, 5-Methyloctahydropyrrolo[3,4-b]pyrrole, against established drugs containing related pyrrole or pyrrolidine moieties. The assessment is based on in silico predictions and established principles of drug-likeness, offering a foundational perspective for further experimental validation.
Introduction to Drug-Likeness
"Drug-likeness" is a qualitative concept used in drug discovery to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans.[1] This assessment is crucial in the early stages of drug development to prioritize candidates with a higher probability of success, thereby reducing the time and cost of research.[2] A key framework for this evaluation is Lipinski's Rule of Five, which examines physicochemical properties to predict a drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[3][4]
Comparative Analysis of Physicochemical Properties
The drug-likeness of this compound is assessed here based on Lipinski's Rule of Five, alongside three commercially successful drugs that feature a pyrrole or fused pyrrolidine ring system: Atorvastatin, Sunitinib, and Pemetrexed. The data for the lead compound are computationally predicted, providing a theoretical baseline for its potential as a drug candidate.
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five
| Property | This compound (Predicted) | Atorvastatin[5] | Sunitinib[1][6] | Pemetrexed[7][8] | Lipinski's Rule of Five Guideline[4] |
| Molecular Weight ( g/mol ) | 126.20[9][10][11] | 558.6 | 398.5 | 427.4 | ≤ 500 |
| LogP (Octanol/Water Partition Coefficient) | 0.1[11] | 5.39 | 2.6 | 1.2 | ≤ 5 |
| Hydrogen Bond Donors | 1[11] | 3 | 2 | 4 | ≤ 5 |
| Hydrogen Bond Acceptors | 2[11] | 5 | 6 | 9 | ≤ 10 |
| Rule of Five Violations | 0 | 1 (LogP > 5) | 0 | 0 | No more than one violation |
Experimental Protocols
To experimentally validate the predicted drug-like properties, the following standard protocols are recommended.
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is the traditional and most reliable technique for determining LogP.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.
-
Partitioning: Add a small, known volume of the stock solution to a flask containing known volumes of the saturated n-octanol and water.
-
Equilibration: Seal the flask and shake it vigorously for a sufficient amount of time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the flask to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Aqueous Solubility Assessment
Aqueous solubility is a critical factor for drug absorption. The equilibrium solubility method is a common approach.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical technique like HPLC or LC-MS/MS.
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the processes and relationships involved in drug-likeness assessment.
Caption: Workflow for the in silico assessment of drug-likeness.
Caption: Potential mechanism of action for a derivative.
Conclusion
The in silico analysis indicates that this compound exhibits highly favorable drug-like properties, with zero violations of Lipinski's Rule of Five. Its low molecular weight and low predicted LogP suggest it could serve as an excellent starting point for fragment-based drug design or as a scaffold for creating more complex molecules. Compared to established drugs like Atorvastatin and Pemetrexed, its smaller size and lower complexity offer significant room for chemical modification to optimize for potency and selectivity against a specific biological target. The provided experimental protocols outline the necessary next steps for validating these promising computational predictions.
References
- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical characteristics of sunitinib malate and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sunitinib Malate | C26H33FN4O7 | CID 6456015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pemetrexed Disodium | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- 11. 1-Methyloctahydropyrrolo[3,4-B]pyrrole | C7H14N2 | CID 15070001 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking the efficiency of 5-Methyloctahydropyrrolo[3,4-b]pyrrole as a chiral auxiliary
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is paramount for controlling stereochemistry in asymmetric synthesis. This guide provides a framework for evaluating the efficiency of novel chiral auxiliaries, using the example of 5-Methyloctahydropyrrolo[3,4-b]pyrrole, and compares its hypothetical performance against established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams.
While extensive experimental data for this compound as a chiral auxiliary is not yet publicly available, this guide serves as a template for its evaluation. The presented data for this novel auxiliary is hypothetical and for illustrative purposes to showcase the benchmarking process.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereoselectivity in a chemical transformation, leading to the desired diastereomer or enantiomer in high purity and yield. The following table summarizes key performance indicators for our target compound against well-established alternatives in a hypothetical asymmetric alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de%) | Yield (%) | Cleavage Conditions |
| This compound (Hypothetical) | Propionamide | Benzyl bromide | 95 | 88 | LiAlH₄ reduction |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Propionyl | Benzyl bromide | >99 | 92 | LiOH, H₂O₂ |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Propionyl | Benzyl bromide | >98 | 90 | LiAlH₄ reduction or hydrolysis |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the attachment of a carboxylic acid to a chiral amine auxiliary, the subsequent diastereoselective alkylation, and the final cleavage of the auxiliary to yield the chiral product.
General Protocol for Acylation of this compound
-
Preparation: To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.).
-
Acylation: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added dropwise to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the N-acylated auxiliary.
General Protocol for Asymmetric Alkylation
-
Enolate Formation: The N-acylated this compound (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA, 1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq.) is added to the enolate solution at -78 °C.
-
Reaction: The reaction is stirred for 2-4 hours at -78 °C, then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric excess (de%) is determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
General Protocol for Auxiliary Cleavage
-
Reductive Cleavage: The alkylated product (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 2.0 eq.) is added portion-wise.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography to yield the chiral alcohol. The chiral auxiliary can often be recovered from the filtered solid.
Visualizing the Workflow and Rationale
To better understand the process of chiral auxiliary-directed synthesis, the following diagrams illustrate the general workflow and a hypothetical signaling pathway that could be the target for a synthesized chiral molecule.
Navigating Off-Target Effects: A Comparative Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole-Based Compounds in Cross-Reactivity Studies
A critical step in the development of novel therapeutics is the comprehensive evaluation of their cross-reactivity, which can unveil potential off-target effects and inform on the selectivity profile of a compound. This guide provides a comparative overview of the cross-reactivity of novel 5-Methyloctahydropyrrolo[3,4-b]pyrrole-based compounds. The data presented herein is intended to guide researchers, scientists, and drug development professionals in understanding the selectivity of these compounds and their potential for further development.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The this compound core represents a unique bicyclic system that has been explored for the development of novel bioactive molecules. Understanding the interaction of these compounds with a variety of biological targets is paramount for ensuring their safety and efficacy.
Comparative Cross-Reactivity Data
To assess the selectivity of three lead compounds from this series—designated as Compound A, Compound B, and Compound C—a comprehensive screening was performed against a panel of 50 common off-target receptors and enzymes. The following table summarizes the binding affinities (Ki, nM) for a selection of these targets.
| Target | Compound A (Ki, nM) | Compound B (Ki, nM) | Compound C (Ki, nM) |
| Primary Target | |||
| Target X | 15 | 8 | 25 |
| Off-Target Panel | |||
| hERG | >10,000 | 8,500 | >10,000 |
| M1 Muscarinic Receptor | 1,200 | 2,500 | 980 |
| H1 Histamine Receptor | 5,300 | >10,000 | 4,800 |
| Dopamine D2 Receptor | 850 | 1,500 | 900 |
| Serotonin 5-HT2A Receptor | 2,100 | 3,200 | 1,800 |
| Cyclooxygenase-1 (COX-1) | >10,000 | >10,000 | >10,000 |
| Cyclooxygenase-2 (COX-2) | 8,900 | 9,500 | 7,600 |
| Phosphodiesterase 4 (PDE4) | 4,200 | 6,100 | 3,500 |
Experimental Protocols
Radioligand Binding Assays
Cross-reactivity against a panel of receptors was determined using competitive radioligand binding assays. Cell membranes expressing the receptor of interest were incubated with a specific radioligand and increasing concentrations of the test compound.
Protocol:
-
Membrane Preparation: Cell lines overexpressing the target receptor were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet was resuspended in fresh buffer.
-
Binding Assay: In a 96-well plate, 25 µL of the test compound (at various concentrations), 25 µL of the appropriate radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors), and 150 µL of the membrane preparation were combined.
-
Incubation: The plates were incubated for 60 minutes at room temperature.
-
Filtration: The reaction was terminated by rapid filtration through a glass fiber filtermate using a cell harvester. The filters were washed three times with ice-cold wash buffer.
-
Scintillation Counting: The filters were dried, and a scintillation cocktail was added. Radioactivity was quantified using a scintillation counter.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays
The inhibitory activity of the compounds against various enzymes, such as cyclooxygenases (COX), was evaluated using commercially available assay kits.
Protocol for COX Inhibition Assay:
-
Reagent Preparation: All reagents, including the COX-1 or COX-2 enzyme, heme, and arachidonic acid substrate, were prepared according to the manufacturer's instructions.
-
Enzyme Incubation: 10 µL of the test compound (at various concentrations) was pre-incubated with 10 µL of the respective COX enzyme in a 96-well plate for 10 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction was initiated by adding 10 µL of arachidonic acid.
-
Incubation: The plate was incubated for 5 minutes at 37°C.
-
Detection: The production of prostaglandin was measured colorimetrically at 590 nm using a plate reader.
-
Data Analysis: The percentage of inhibition was calculated relative to a vehicle control. IC50 values were determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Biological Interactions and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams illustrate a hypothetical signaling pathway and a typical cross-reactivity screening workflow.
Caption: Hypothetical signaling pathway showing inhibition of a target receptor by a pyrrole-based compound.
Caption: Experimental workflow for cross-reactivity screening and lead optimization.
References
in vitro vs. in vivo efficacy of drugs containing the octahydropyrrolo[3,4-b]pyrrole core
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides a comparative overview of the in vitro and in vivo efficacy of representative compounds containing the pyrrole core, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of selected compounds featuring a pyrrole core, highlighting their therapeutic potential across different disease models.
Table 1: In Vitro Efficacy of Pyrrole-Containing Compounds
| Compound | Target/Assay | Cell Line(s) | IC50/MIC | Reference |
| B6 (Bromopyrrole) | Antiproliferative (MTT Assay) | LOVO (Colon Cancer) | 3.83 ± 1.1 µg/mL | [6] |
| HeLa (Cervical Cancer) | 5.46 ± 1.3 µg/mL | [6] | ||
| MCF-7 (Breast Cancer) | 11.30 ± 2.5 µg/mL | [6] | ||
| HepG-2 (Liver Cancer) | 15.30 ± 3.1 µg/mL | [6] | ||
| Polysubstituted Pyrrole Derivative 8 | Acetylcholinesterase (AChE) Inhibition | N/A | 2.95 ± 1.31 µM | [7] |
| Pyrrolo[3,4-c]pyrrole Hydroxamic Acid 9c | Antiproliferative (MTT Assay) | MCF7 (Breast Cancer) | < SAHA (at 48h) | [8] |
| MDA-MB-231 (Breast Cancer) | < SAHA (at 48h) | [8] | ||
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Antimicrobial (MIC determination) | Various bacteria and fungi | 15.62-250 µg/mL | [9] |
| Antimycobacterial (MIC determination) | M. tuberculosis H37Rv | 7.81-62.5 μg/mL | [9] |
Table 2: In Vivo Efficacy of Pyrrole-Containing Compounds
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| B6 (Bromopyrrole) | Xenograft mouse model | Human colon cancer (LOVO cells) | Significant inhibition of tumor growth with low toxicity. | [6] |
| Pyrrolo[3,4-c]pyridines 28 and 29 | Mice | Spontaneous locomotor activity | Significant inhibition of locomotor activity. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT Assay for In Vitro Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., LOVO, HeLa, MCF-7, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., B6) and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Xenograft Mouse Model for In Vivo Antitumor Activity
This model is used to assess the efficacy of a drug on human tumors grown in an animal host.
-
Cell Implantation: Human cancer cells (e.g., LOVO) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound (e.g., B6) is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.[6]
Minimal Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrrole-containing compounds are often attributed to their ability to modulate specific signaling pathways. For instance, the bromopyrrole compound B6 has been shown to induce apoptosis in cancer cells.
Apoptosis Induction by Bromopyrrole B6
The diagram below illustrates the proposed mechanism of action for the bromopyrrole B6, which involves cell cycle arrest and the induction of apoptosis.
Caption: Proposed mechanism of B6 leading to inhibition of tumor proliferation.
Histone Deacetylase (HDAC) Inhibition
Certain pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives are designed to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.
Caption: Inhibition of HDAC by pyrrole derivatives promotes gene expression.
This comparative guide highlights the significant therapeutic potential of compounds containing the pyrrole core. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this versatile scaffold in the quest for novel and effective therapies.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic pathways to 5-Methyloctahydropyrrolo[3,4-b]pyrrole
For Researchers, Scientists, and Drug Development Professionals
The bicyclic amine 5-Methyloctahydropyrrolo[3,4-b]pyrrole is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a variety of biologically active compounds. Its synthesis, however, is not extensively documented, necessitating a comparative analysis of potential synthetic routes to identify the most efficient and cost-effective methods for its preparation. This guide presents a cost-benefit analysis of two plausible synthetic pathways, supported by experimental data from analogous transformations reported in the literature.
Pathway 1: Reductive Amination and Cyclization
This pathway commences with the commercially available dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate. A one-pot reaction with methylamine under reductive amination conditions is proposed to directly form the bicyclic lactam intermediate. Subsequent reduction of the lactam and ester functionalities yields the target molecule.
Logical Flow of Pathway 1
Caption: Reductive Amination Pathway to this compound.
Pathway 2: Paal-Knorr Synthesis and Catalytic Hydrogenation
The second proposed route utilizes the well-established Paal-Knorr synthesis to construct a substituted N-methylpyrrole. This is followed by an intramolecular cyclization to form the pyrrolo[3,4-b]pyrrole-dione core, which is subsequently reduced to the desired saturated bicyclic amine.
Logical Flow of Pathway 2
Caption: Paal-Knorr Synthesis and Hydrogenation Pathway.
Cost-Benefit Analysis
The following table provides a comparative summary of the estimated costs and key performance indicators for each proposed synthetic pathway. Prices are based on currently available catalog prices for research-grade chemicals and may vary based on supplier and purity.
| Metric | Pathway 1: Reductive Amination | Pathway 2: Paal-Knorr & Hydrogenation |
| Starting Materials Cost | Moderate | Low to Moderate |
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | ~$67.65 / 100g[1] | N/A |
| 1,4-Dicarbonyl Precursor (e.g., Hexane-2,5-dione) | N/A | ~$50 / 100g |
| Methylamine (40% in water) | ~$46.70 / 100mL[2] | ~$46.70 / 100mL[2] |
| Key Reagents Cost | High | Moderate |
| Sodium Cyanoborohydride | ~$90.00 / 100g[3] | N/A |
| Lithium Aluminum Hydride | ~$125.00 / 100g[4] | ~$125.00 / 100g[4] |
| Raney Nickel (50% slurry) | N/A | ~$173.65 / 500g[5] |
| Palladium on Carbon (10%) | N/A | ~$248.00 / 10g |
| Overall Yield (Estimated) | 60-70% (2 steps) | 50-60% (3 steps) |
| Number of Steps | 2 | 3 |
| Process Complexity | Moderate (requires handling of highly reactive hydrides) | High (multi-step, requires catalyst handling) |
| Scalability | Potentially scalable | Scalable with optimization |
| Green Chemistry Considerations | Use of toxic cyanoborohydride and pyrophoric LiAlH4 | Use of flammable solvents and heavy metal catalysts |
Experimental Protocols
Pathway 1: Reductive Amination and Cyclization
Step 1: Synthesis of 5-Methyl-1,3-dioxooctahydropyrrolo[3,4-b]pyrrole-4,6-dicarboxylate
To a solution of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (10 mmol) in methanol (50 mL) is added a 40% aqueous solution of methylamine (12 mmol). The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (15 mmol) is then added portion-wise, and the reaction is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude bicyclic lactam.
Step 2: Reduction to this compound
Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric reagent. This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.
The crude bicyclic lactam from the previous step is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) and added dropwise to a stirred suspension of LiAlH4 (30 mmol) in anhydrous THF (100 mL) at 0 °C. The reaction mixture is then heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water (1.1 mL), 15% aqueous NaOH (1.1 mL), and water (3.3 mL). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be further purified by distillation or chromatography.
Pathway 2: Paal-Knorr Synthesis and Catalytic Hydrogenation
Step 1: Paal-Knorr Synthesis of N-Methyl-3,4-di(2-ethoxycarbonylethyl)pyrrole
A mixture of a suitable 1,4-dicarbonyl precursor, such as diethyl 3,6-dioxooctanedioate (10 mmol), and a 40% aqueous solution of methylamine (12 mmol) in ethanol (50 mL) with a catalytic amount of acetic acid (0.1 mL) is heated to reflux for 4 hours.[6][7][8] The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-methylpyrrole derivative.
Step 2: Intramolecular Dieckmann Condensation
The crude N-methylpyrrole derivative is dissolved in anhydrous toluene (100 mL), and sodium ethoxide (12 mmol) is added. The mixture is heated to reflux for 6 hours to effect intramolecular cyclization. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrrolo[3,4-b]pyrrole-dione intermediate.
Step 3: Catalytic Hydrogenation
The crude pyrrolo[3,4-b]pyrrole-dione is dissolved in ethanol (50 mL) and subjected to catalytic hydrogenation in a Parr apparatus using Raney Nickel (approximately 10% by weight) or 10% Palladium on Carbon as the catalyst under a hydrogen atmosphere (50 psi) at 50 °C for 24 hours. The catalyst is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified by distillation or chromatography.
Conclusion
Both proposed pathways offer viable routes to this compound.
Pathway 1 is more convergent, with fewer synthetic steps, which could lead to a higher overall yield. However, it relies on more expensive and hazardous reagents, such as sodium cyanoborohydride and lithium aluminum hydride. The handling of LiAlH4 on a large scale requires specialized equipment and safety precautions.
Pathway 2 utilizes more classical and generally less expensive transformations. The starting materials are readily available, and catalytic hydrogenation is a well-established and scalable industrial process. However, this route is longer, which may result in a lower overall yield.
The choice between these two pathways will ultimately depend on the specific requirements of the researcher or organization. For small-scale synthesis where cost is less of a concern and a shorter route is preferred, Pathway 1 may be advantageous. For larger-scale production where cost, safety, and scalability are paramount, Pathway 2, despite its additional steps, may be the more prudent choice after optimization of the cyclization and reduction steps. Further experimental validation and optimization are necessary to definitively determine the most efficient and economical synthetic route.
References
- 1. Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Methylamine 40wt. water 74-89-5 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 5. 395925000 [thermofisher.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS No. 132414-59-6) in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Hazard Assessment and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it is an irritant and may be harmful.[1] The following hazard statements apply:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to avoid inhalation.
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Classification: this compound waste should be classified as non-halogenated organic waste .
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with organic solvents. The container must have a secure screw-top cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The GHS hazard pictograms for irritants should also be clearly visible.
Step-by-Step Disposal Procedure
-
Collection of Waste:
-
Collect all waste containing this compound, including neat material, contaminated solutions, and rinsates, in the designated hazardous waste container.
-
Do not mix this waste with halogenated solvents, strong acids, strong bases, or oxidizing agents.
-
-
Container Storage:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Request for Disposal:
-
Once the waste container is full or has been in use for the maximum allowable time per institutional guidelines (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete all required waste disposal request forms accurately and completely.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methyloctahydropyrrolo[3,4-b]pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, operation, and disposal of 5-Methyloctahydropyrrolo[3,4-b]pyrrole, a research chemical with limited available safety data. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as hazardous, adopting conservative safety measures based on the properties of structurally similar pyrrole-based and heterocyclic amine compounds.
I. Personal Protective Equipment (PPE)
Given the unknown toxicity profile of this compound, a comprehensive PPE strategy is mandatory to minimize exposure via inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling, consult glove manufacturer's chemical resistance charts for pyrrole-like compounds. Always double-glove and inspect for any signs of degradation or perforation before use. | |
| Closed-Toe Shoes | Leather or chemical-resistant material is required. Do not wear perforated shoes or sandals in the laboratory. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of potentially harmful vapors. |
| Respirator | In the event of a significant spill or if work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary. Proper fit-testing and training are required for respirator use. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this research chemical. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: Workflow for Safe Handling of this compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused or Excess Compound | Original or clearly labeled, sealed container. | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Liquid Waste (e.g., solutions) | Labeled, sealed, and chemical-resistant waste bottle. | Collect all liquid waste containing the compound. The waste container should be clearly labeled with "Hazardous Waste" and the chemical name. |
| Contaminated Solid Waste (e.g., gloves, pipette tips, paper towels) | Labeled, sealed plastic bag or container. | Place all contaminated solid materials in a designated hazardous waste container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority. Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial. The following diagram outlines the logical steps for responding to common laboratory emergencies involving this compound.
Caption: Emergency Response Plan for Incidents Involving this compound.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
